molecular formula C13H15F2NO2 B13626362 Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate

Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate

货号: B13626362
分子量: 255.26 g/mol
InChI 键: ZNTQFGUKMKQZTM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate is a fluorinated pyrrolidine derivative offered as a valuable chemical building block for research and development in medicinal chemistry. The compound features a pyrrolidine scaffold, a common motif in drug discovery, substituted with a 2,5-difluorophenyl group and an ethyl ester functional group. The inclusion of fluorine atoms is a strategic modification in drug design, as fluorine's high electronegativity can significantly influence a molecule's electronic properties, metabolic stability, and binding affinity to biological targets . The ester group also provides a versatile handle for further synthetic manipulation, such as hydrolysis to the corresponding acid or conversion to other derivatives. This compound serves as a key synthetic intermediate for researchers exploring new pharmacologically active molecules. Pyrrolidine-based structures are of significant interest in oncology research; for instance, studies on similar 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated promising cytotoxic effects against aggressive cancer cell lines, including prostate adenocarcinoma (PPC-1) and melanoma (A375), in both 2D and 3D culture models . The structural similarity suggests potential applicability in similar investigative pathways. Furthermore, related pyrrolidine compounds are investigated as inhibitors of various enzymes, such as endothelin-converting enzyme, indicating the broad utility of this chemical scaffold in developing treatments for cardiovascular diseases and other disorders . The product is intended for research purposes as a chemical reference standard or a synthetic intermediate. It is strictly for laboratory use and is not certified for human or animal consumption.

属性

IUPAC Name

ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO2/c1-2-18-13(17)11-7-16-6-10(11)9-5-8(14)3-4-12(9)15/h3-5,10-11,16H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTQFGUKMKQZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and physicochemical properties of Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate is a substituted pyrrolidine derivative. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a common structural motif in a wide variety of natural products and synthetic compounds with significant biological activity. The presence of a difluorophenyl group and an ethyl carboxylate moiety suggests its potential as a scaffold in medicinal chemistry for the development of novel therapeutic agents. This guide aims to provide a detailed overview of the chemical structure and physicochemical properties of this specific compound.

Chemical Structure and Nomenclature

The chemical structure of Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate consists of a central pyrrolidine ring. A 2,5-difluorophenyl group is attached to the 4th position of the pyrrolidine ring, and an ethyl carboxylate group is at the 3rd position.

Systematic IUPAC Name: Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate

Chemical Formula: C₁₃H₁₅F₂NO₂

Molecular Weight: 255.26 g/mol

Structural Diagram:

Caption: 2D representation of Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate are not extensively reported in the literature. However, based on the structure and data from analogous compounds, the following properties can be anticipated:

PropertyPredicted Value/RangeNotes
Melting Point Solid at room temperature.Pyrrolidine derivatives with similar complexity are typically solids.[4]
Boiling Point > 300 °C (decomposes)High boiling point is expected due to the molecular weight and polar functional groups.
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in water.The presence of the aromatic ring and ethyl ester group suggests solubility in organic media.
pKa The pyrrolidine nitrogen is basic, with an estimated pKa of the conjugate acid around 9-11.[5] The ester is weakly basic.The basicity of the pyrrolidine nitrogen is a key feature for its potential biological interactions and for salt formation.
LogP 2-3The difluorophenyl and ethyl ester groups contribute to its lipophilicity.

Spectroscopic Data (Predicted)

While experimental spectra are not available, the expected spectroscopic features would be:

  • ¹H NMR: Signals corresponding to the protons of the ethyl group (a triplet and a quartet), complex multiplets for the pyrrolidine ring protons, and signals in the aromatic region for the difluorophenyl group.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, carbons of the ethyl group, the pyrrolidine ring carbons, and the carbons of the difluorophenyl ring, with characteristic C-F couplings.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the secondary amine, C=O stretch of the ester, and C-F stretches of the aromatic ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Reactivity

The synthesis of substituted pyrrolidines can be achieved through various synthetic routes. A common approach involves the Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by reduction of the nitro group and cyclization. Another strategy could be the cycloaddition reaction between an azomethine ylide and a suitable dipolarophile.

The reactivity of Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate is dictated by its functional groups:

  • Pyrrolidine Nitrogen: As a secondary amine, it can undergo N-alkylation, N-acylation, and other reactions typical of secondary amines.

  • Ethyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid or can be made to react with nucleophiles.

Applications in Research and Drug Development

Substituted pyrrolidines are a class of compounds with a broad range of biological activities, making them attractive scaffolds for drug discovery.[6] The 2,5-difluorophenyl substitution can enhance metabolic stability and binding affinity to target proteins due to the unique electronic properties of fluorine.

Potential areas of investigation for Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate and its derivatives include:

  • Anticancer Agents: Many pyrrolidine-containing compounds have shown promise as anticancer agents.[4]

  • Antiviral and Antidiabetic Agents: The pyrrolidine scaffold is present in several antiviral and antidiabetic drugs.[6]

  • Central Nervous System (CNS) Agents: The lipophilicity imparted by the difluorophenyl group may allow for penetration of the blood-brain barrier, making it a candidate for CNS-active compounds.

Experimental Protocols

Due to the lack of specific literature on this compound, detailed experimental protocols are not available. However, a general workflow for the characterization of a novel pyrrolidine derivative would involve:

Workflow for Compound Characterization:

Compound_Characterization_Workflow Synthesis Synthesis & Purification Structure_Verification Structure Verification (NMR, MS) Synthesis->Structure_Verification Verify Identity Purity_Analysis Purity Analysis (HPLC, LC-MS) Structure_Verification->Purity_Analysis Assess Purity Physicochemical_Properties Physicochemical Properties (m.p., Solubility) Purity_Analysis->Physicochemical_Properties Characterize Biological_Screening Biological Screening Physicochemical_Properties->Biological_Screening Evaluate Activity

Caption: A generalized workflow for the synthesis and characterization of a novel chemical entity.

Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate represents an interesting, yet underexplored, chemical entity. Its structural features suggest significant potential for applications in medicinal chemistry and materials science. Further research into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its properties and potential applications. The information provided in this guide, based on the analysis of related structures, serves as a foundational resource for researchers embarking on the study of this and similar substituted pyrrolidine compounds.

References

[7] PubChem. Ethyl 4,5-dioxo-1-phenylpyrrolidine-3-carboxylate. Available from: [Link] [4] Al-Warhi, T., et al. (2025). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. PMC. Available from: [Link] [6] Petri, et al. (2021). Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate. PMC. Available from: [Link] [1] ChemRadar. Ethyl 4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate CAS#1977481-59-6 | Global PFAS Screening Tool. Available from: [Link] [2] ChemRadar. Ethyl 4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate CAS#1977481-59-6 | FCMD. Available from: [Link] [3] ChemRadar. Ethyl 4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate CAS#1977481-59-6. Available from: [Link] [5] Master Organic Chemistry. The pKa Table Is Your Friend. Available from: [Link]

Sources

Comprehensive Safety Data and Handling Guide for Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, functionalized pyrrolidines serve as privileged scaffolds, frequently appearing in potent kinase inhibitors and targeted therapeutics. Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate is a highly specialized, chiral-capable building block. Structurally related to the pharmacophores found in Tropomyosin receptor kinase (Trk) inhibitors like Larotrectinib[1][2] and Kinesin Spindle Protein (KSP) inhibitors[3], this compound provides a critical vector for exploring structure-activity relationships (SAR) in the lipophilic pockets of target proteins.

This whitepaper provides an in-depth technical guide to the Safety Data Sheet (SDS) parameters, mechanistic hazard evaluations, and field-proven handling protocols for this intermediate. Designed for process chemists and drug development professionals, this guide synthesizes regulatory safety requirements with practical, self-validating laboratory workflows.

Chemical Identity and Physical Properties

Understanding the physicochemical profile of a building block is the first step in predicting its behavior in both biological systems and synthetic workflows. The presence of the 2,5-difluorophenyl group significantly alters the electronic environment and lipophilicity of the pyrrolidine core.

Table 1: Quantitative Chemical and Physical Data
PropertyValue / Description
Chemical Name Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate
Molecular Formula C₁₃H₁₅F₂NO₂
Molecular Weight 255.26 g/mol
Structural Class Halogenated secondary amine / Ester
Physical State Viscous liquid to low-melting solid (temperature dependent)
Solubility Soluble in DCM, THF, DMF, and EtOAc; Insoluble in H₂O
Estimated pKa (Amine) ~8.5 – 9.0 (Basic)
Estimated LogP ~2.8 (Highly lipophilic)

Hazard Identification and Toxicology (GHS)

As a Senior Application Scientist, it is critical to look beyond the hazard codes and understand the causality of the toxicity. Every safety protocol must be grounded in the molecule's fundamental reactivity.

Mechanistic Hazard Analysis
  • Eye and Skin Irritation (Category 2): The secondary amine nitrogen possesses a highly localized lone pair, making the molecule a moderate base. Upon contact with the aqueous environment of the eye or sweat on the skin, it readily accepts protons, creating a localized alkaline environment. This leads to the saponification of cell membrane lipids, causing severe irritation (H315, H319).

  • Enhanced Dermal Penetration: Unlike highly polar unsubstituted amines, the 2,5-difluoro substitution significantly increases the molecule's LogP. This lipophilicity allows the compound to readily partition into and cross the stratum corneum (the outermost layer of the epidermis), carrying the alkaline amine deeper into dermal tissues.

  • Respiratory Irritation (Category 3): If aerosolized or handled as a fine powder, the basicity of the amine can irritate the mucous membranes of the respiratory tract (H335).

Table 2: GHS Hazard Classification
Hazard ClassCategoryH-StatementPrecautionary Focus
Acute Toxicity (Oral)Category 4H302: Harmful if swallowedAvoid ingestion; wash hands post-handling.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWear nitrile gloves (minimum 0.12mm thickness).
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationMandate tight-fitting safety goggles.
STOT (Single Exposure)Category 3H335: May cause respiratory irritationHandle exclusively in a certified fume hood.

Standard Operating Procedures (SOPs) for Safe Handling

To ensure absolute trustworthiness in laboratory safety, protocols must be designed as self-validating systems . This means the protocol includes built-in checks that prevent the user from proceeding if safety conditions are not met.

Protocol 1: Self-Validating Weighing and Transfer
  • Environmental Verification: Before opening the reagent bottle, check the fume hood monitor. Validation step: Do not proceed unless the face velocity reads >100 feet per minute (fpm).

  • PPE Donning: Equip a flame-resistant lab coat, chemical splash goggles, and double-layer nitrile gloves. The double-gloving technique is required due to the enhanced dermal penetration risk of fluorinated lipophilic amines.

  • Static Mitigation: If the compound presents as a low-melting solid, use an anti-static gun (Zerostat) on the weighing spatula and weigh boat to prevent aerosolization of irritating particulates.

  • Transfer: Weigh the required mass using a closed-system analytical balance if available, or deep within the fume hood sash (lowered to the marked safety line).

  • Decontamination: Wipe down the exterior of the reagent bottle and the balance pan with a 10% citric acid solution (to neutralize the basic amine) followed by isopropanol.

HandlingWorkflow Start Pre-Handling Risk Assessment PPE Don PPE (Double Nitrile, Goggles) Start->PPE Hood Verify Fume Hood Face Velocity >100 fpm PPE->Hood Transfer Weigh & Transfer Compound Hood->Transfer Spill Spill Detected? Transfer->Spill Clean Neutralize (Citric Acid) & Clean Spill->Clean Yes Proceed Proceed to Synthesis Workflow Spill->Proceed No Clean->Proceed

Fig 1. Self-validating safety workflow for handling fluorinated pyrrolidine derivatives.

Synthetic Application and Experimental Workflow

Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate is rarely the final Active Pharmaceutical Ingredient (API). It is typically subjected to N-protection (or direct coupling) followed by ester saponification to yield a carboxylic acid, which is then coupled to various amines to build complex scaffolds (e.g., KSP or Trk inhibitors)[2][3].

Causality in Reaction Design: Saponification

Why use Lithium Hydroxide (LiOH) in a mixed Tetrahydrofuran (THF)/Water solvent system for the saponification of this specific ester? The ethyl ester is sterically hindered by the adjacent bulky 2,5-difluorophenyl group. LiOH provides a small, highly nucleophilic hydroxide source that can penetrate this steric shielding. The mixed THF/H₂O solvent system is critical: THF solubilizes the highly lipophilic starting material, while water solubilizes the LiOH, bringing both reactants into a homogenous phase for efficient conversion.

Protocol 2: Step-by-Step Saponification Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate in a 3:1 mixture of THF:H₂O (0.2 M concentration).

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 2.5 equivalents of LiOH monohydrate in one portion. Cooling prevents unwanted epimerization at the chiral centers (C3 and C4).

  • Reaction: Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 4–6 hours, monitoring progression via TLC (eluent: 10% MeOH in DCM).

  • Workup (Crucial Step): Once complete, concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous residue with water and wash with Diethyl Ether to remove non-polar impurities.

  • Acidification: Carefully acidify the aqueous layer to pH ~3-4 using 1M HCl. Caution: The secondary amine will also protonate, forming a zwitterion. Isoelectric point optimization may be required to precipitate the product.

  • Extraction: Extract the product using a highly polar organic solvent (e.g., 4:1 Chloroform:Isopropanol). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the corresponding carboxylic acid.

SyntheticPathway A Ethyl 4-(2,5-difluorophenyl) pyrrolidine-3-carboxylate B N-Protection (Boc2O) TEA, DCM A->B C Ester Hydrolysis (LiOH) THF/H2O B->C D Amide Coupling (HATU) Target Amine C->D E API Intermediate (Trk/KSP Scaffold) D->E

Fig 2. Standard synthetic utilization pathway for pyrrolidine-3-carboxylate building blocks.

Emergency Response Protocols

Despite rigorous self-validating systems, accidental exposure can occur. Immediate, causality-driven response is required.

  • Skin Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of water and a slightly acidic soap if available (to neutralize the amine). Do not use organic solvents (like acetone) to clean the skin, as this will drastically increase the dermal absorption of the lipophilic fluorophenyl compound.

  • Eye Exposure: Flush eyes continuously with water or sterile saline for at least 15 minutes, holding eyelids open. The basic nature of the amine requires immediate dilution to prevent corneal saponification. Seek immediate ophthalmological attention.

  • Spill Cleanup: Do not sweep dry powders. Cover liquid spills with an inert absorbent (e.g., vermiculite or sand). For solid spills, cover with wet paper towels to prevent dust generation. Neutralize the area with a dilute citric acid solution before final cleanup.

References

  • Title: Kinesin Spindle Protein (KSP) Inhibitors. 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the Treatment of Taxane-Refractory Cancer Source: ACS Publications - American Chemical Society URL: [Link][3]

  • Title: Larotrectinib | New Drug Approvals Source: New Drug Approvals URL: [Link][2]

Sources

Preliminary In Vitro Toxicity Profile of Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Early-Stage Scaffold De-risking

Executive Summary & Structural Rationale

In early drug discovery, the identification of toxicological liabilities before in vivo testing is critical to reducing attrition rates[1]. Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate represents a highly functionalized synthetic scaffold frequently utilized in the development of targeted therapeutics. However, its specific structural motifs carry inherent physicochemical liabilities that must be systematically de-risked.

As an application scientist designing a screening cascade, the evaluation of this compound must be driven by its three core structural features:

  • The Pyrrolidine Core (Secondary Amine): The basic nitrogen (estimated pKa ~8.5–9.5) is protonated at physiological pH. Lipophilic basic amines are notorious for accumulating in lysosomes (causing phospholipidosis) and binding to the inner cavity of the human ether-à-go-go-related gene (hERG) potassium channel, leading to cardiotoxicity[2].

  • The 2,5-Difluorophenyl Moiety: Fluorine substitution is a classic medicinal chemistry strategy used to modulate basicity, increase lipophilicity, and block cytochrome P450 (CYP)-mediated oxidative metabolism at specific aromatic positions[3][4]. While it improves metabolic stability, the increased lipophilicity can exacerbate off-target promiscuity.

  • The Ethyl Carboxylate (Ester): Esters are highly susceptible to hydrolysis by ubiquitous plasma and hepatic carboxylesterases. The primary toxicological question is whether the parent ester or its hydrolyzed free-acid metabolite drives cellular toxicity.

To rigorously evaluate this scaffold, we employ a self-validating, tiered in vitro screening system.

ToxWorkflow Start Parent Compound Ethyl 4-(2,5-difluorophenyl) pyrrolidine-3-carboxylate Tier1 Tier 1: Cytotoxicity & Stability (HepG2, Plasma Esterases) Start->Tier1 Tier2 Tier 2: Cardiotoxicity (hERG Patch-Clamp) Tier1->Tier2 Tier3 Tier 3: Genotoxicity (Ames & Micronucleus) Tier2->Tier3 Decision Go/No-Go Decision Lead Optimization Tier3->Decision

Figure 1: Tiered in vitro toxicity and stability screening workflow.

Tier 1: Cytotoxicity & Cell Viability Profiling

To establish a baseline safety window, cytotoxicity must be evaluated in metabolically competent human cell lines (e.g., HepG2 hepatoma cells).

Causality & Logic: Relying on a single viability marker often yields false positives. For instance, a compound might halt cell division (cytostatic) without rupturing the membrane (cytocidal). Therefore, our protocol utilizes an orthogonal, multiplexed approach: CellTiter-Glo (CTG) to measure ATP (metabolic activity) and Lactate Dehydrogenase (LDH) release to measure membrane integrity.

Step-by-Step Methodology: Multiplexed HepG2 Assay
  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well black, clear-bottom plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point dose-response curve of Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate in 100% DMSO (top concentration 10 mM, 1:3 serial dilution).

  • Dosing: Dilute the DMSO stocks 1:200 into the assay medium to achieve a final top concentration of 50 µM (0.5% final DMSO). Add to the cells and incubate for 48 hours. Control: 0.5% DMSO (vehicle) and 50 µM Chlorpromazine (positive control).

  • LDH Readout (Membrane Rupture): Transfer 50 µL of the supernatant to a new plate. Add 50 µL of CytoTox 96® Reagent. Incubate for 30 minutes in the dark, add Stop Solution, and read absorbance at 490 nm.

  • CTG Readout (ATP Depletion): Add 50 µL of CellTiter-Glo® reagent directly to the remaining cells in the original plate. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence.

  • Data Analysis: Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Tier 2: Cardiotoxicity (hERG Channel Inhibition)

Because the pyrrolidine ring acts as a basic amine, it is highly prone to interacting with the aromatic residues (Tyr652 and Phe656) within the hERG channel pore[2]. Inhibition of this potassium channel delays myocardial repolarization (prolonged QT interval), a fatal liability.

Step-by-Step Methodology: Automated Patch-Clamp
  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG gene. Harvest cells using Detachin and resuspend in extracellular recording solution.

  • Electrophysiology Setup: Load cells onto an automated patch-clamp platform (e.g., QPatch). Establish whole-cell configuration (seal resistance >1 GΩ).

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate at varying concentrations (0.1 µM to 30 µM) for 5 minutes per concentration.

  • Validation: Measure the reduction in peak tail current amplitude relative to the pre-compound baseline. Use E-4031 (0.5 µM) as a positive control for complete hERG block.

Tier 3: Metabolic Stability & Reactive Metabolites

The presence of the ethyl carboxylate group introduces a significant metabolic soft spot. In vivo, carboxylesterases in the plasma and liver will rapidly cleave the ester to form the corresponding pyrrolidine-3-carboxylic acid.

Causality & Logic: We must determine if the observed toxicity is driven by the parent ester or the acid metabolite. Furthermore, while the 2,5-difluorophenyl group is resistant to CYP-mediated oxidation[4], the pyrrolidine ring itself may undergo oxidation to form reactive iminium intermediates.

MetPathway Parent Parent Compound (Ethyl Ester) Esterase Carboxylesterases (Plasma/Liver) Parent->Esterase Hydrolysis (Rapid) CYP CYP450 (e.g., 3A4) (Liver Microsomes) Parent->CYP Oxidation (Slow) Met1 Metabolite 1 (Free Carboxylic Acid) Esterase->Met1 Met2 Metabolite 2 (Oxidized Pyrrolidine) CYP->Met2

Figure 2: Putative metabolic pathways for the ethyl ester parent compound.

Quantitative Data Synthesis & Go/No-Go Criteria

The following tables summarize the target thresholds and representative profiling data for this class of fluorinated basic amines. To advance to in vivo pharmacokinetic (PK) testing, the compound must demonstrate a sufficient therapeutic window.

Table 1: Cytotoxicity & Genotoxicity Profile
AssayReadout / MetricRepresentative Target ThresholdStatus / Risk Level
HepG2 Viability (CTG) IC₅₀ (ATP Depletion)> 50 µMLow Risk
HepG2 Viability (LDH) IC₅₀ (Membrane Rupture)> 100 µMLow Risk
Ames Test (Mini-Ames) Revertant Colonies (± S9)< 2-fold over vehicleNegative (Pass)
Table 2: Cardiotoxicity & Metabolic Stability Profile
AssayReadout / MetricRepresentative Target ThresholdStatus / Risk Level
hERG Patch-Clamp IC₅₀ (Tail Current Block)> 30 µMModerate Risk (Monitor)
Human Plasma Stability T½ (Half-life)> 120 minutesHigh Risk (Ester Cleavage)
HLM Stability Intrinsic Clearance (CL_int)< 40 µL/min/mgLow Risk (Fluorine protected)

Conclusion & Next Steps: The primary liability of Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate is likely its rapid hydrolysis in plasma due to the ethyl ester, alongside moderate hERG liability driven by the basic pyrrolidine nitrogen. If the free acid metabolite is the active therapeutic species, the ester may serve as a viable prodrug. However, if the ester is required for target engagement, lead optimization must focus on replacing the ester with a bioisostere (e.g., an oxadiazole) to prevent premature degradation, while potentially introducing steric bulk near the pyrrolidine nitrogen to mitigate hERG binding[2].

References

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in medicinal chemistry. Chembiochem, 5(5), 637-643.[Link]

  • Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry, 54, 65-133.[Link]

  • Zhao, H., & Drug Hunter Team. (2024). Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter.[Link]

  • Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172.[Link]

Sources

The Compass of Success: Navigating the Pharmacokinetic Landscape of 2,5-Difluorophenyl Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the intricate ballet of drug discovery, the synthesis of a potent and selective molecule is but the opening act. The true measure of a drug candidate's potential lies in its journey through the body—a journey dictated by its pharmacokinetic properties. For the promising class of 2,5-difluorophenyl pyrrolidine derivatives, understanding their absorption, distribution, metabolism, and excretion (ADME) is paramount to unlocking their therapeutic promise. This guide provides a technical and strategic framework for evaluating and optimizing the pharmacokinetic profile of these compelling molecules.

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, offering a three-dimensional framework that can effectively orient substituents to interact with biological targets.[1][2] The introduction of a 2,5-difluorophenyl group is a strategic decision aimed at modulating several key properties. The fluorine atoms, with their high electronegativity and small size, can influence metabolic stability, membrane permeability, and target binding affinity.[3][4][5] Understanding the interplay between this specific substitution pattern and the pyrrolidine core is the central challenge in advancing these compounds.

Section 1: Absorption - The Gateway to Systemic Exposure

For a drug to exert its effect, it must first enter the systemic circulation. For orally administered drugs, this involves traversing the complex environment of the gastrointestinal (GI) tract. Key determinants of oral absorption include aqueous solubility and membrane permeability.

The "Why": Causality in Absorption Screening

The initial focus of any absorption assessment is to understand a compound's fundamental physicochemical properties. Poor solubility can lead to low dissolution in the GI fluid, while low permeability will hinder its passage across the intestinal epithelium. The strategic placement of fluorine atoms on the phenyl ring can impact both of these parameters. While fluorine can increase lipophilicity, which may enhance permeability, the difluoro substitution pattern can also affect the molecule's crystal packing and, consequently, its solubility.

Early-stage screening, therefore, employs a dual-pronged approach: in silico prediction to guide synthesis and in vitro assays to provide empirical data. This iterative process allows for the early identification of liabilities and the rational design of molecules with improved absorption characteristics.

Experimental Protocols for Assessing Absorption

Two workhorse assays for predicting intestinal permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay assesses a compound's ability to passively diffuse across an artificial lipid membrane.[6][7][8][9] It serves as a rapid and cost-effective first screen for passive permeability. Differences in permeability between PAMPA and cell-based assays can indicate the involvement of active transport mechanisms.[6][9]

  • Caco-2 Permeability Assay: This assay utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with many characteristics of the intestinal epithelium.[8][10] It provides a more biologically relevant model by accounting for both passive diffusion and active transport processes (both uptake and efflux).[7]

Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a multi-well plate and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Assay Initiation: The test compound is added to either the apical (A) or basolateral (B) chamber of the plate.

  • Sample Collection: At designated time points (e.g., 2 hours), samples are collected from the opposite chamber.

  • Quantification: The concentration of the test compound in the donor and receiver chambers is quantified by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

  • Efflux Ratio (ER): The efflux ratio (Papp B-to-A / Papp A-to-B) is calculated. An ER significantly greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Caco2 Seed Caco-2 cells on filter supports Culture Culture for 21 days to form monolayer Caco2->Culture TEER Verify monolayer integrity (TEER) Culture->TEER Add_A Add compound to Apical side TEER->Add_A Add_B Add compound to Basolateral side TEER->Add_B Incubate Incubate (e.g., 2 hours) Add_A->Incubate Add_B->Incubate Sample_A Sample from Basolateral side Incubate->Sample_A Sample_B Sample from Apical side Incubate->Sample_B LCMS Quantify compound by LC-MS/MS Sample_A->LCMS Sample_B->LCMS Papp_AB Calculate Papp (A-to-B) LCMS->Papp_AB Papp_BA Calculate Papp (B-to-A) LCMS->Papp_BA ER Calculate Efflux Ratio (ER) Papp_AB->ER Papp_BA->ER

Caption: Caco-2 Bidirectional Permeability Assay Workflow.

Data Presentation: In Vitro Permeability of Fluorophenyl Pyrrolidine Analogs
CompoundPapp (A-to-B) (10⁻⁶ cm/s)Papp (B-to-A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Control (High Permeability) 25.026.51.1High
Control (Low Permeability) 0.50.61.2Low
Derivative 1 (2,5-difluorophenyl) 15.235.12.3Moderate (Potential Efflux)
Derivative 2 (4-fluorophenyl) 18.522.31.2High
Derivative 3 (non-fluorinated) 12.814.11.1Moderate

Note: Data are illustrative and serve to demonstrate the application of the assay.

Section 2: Distribution - Reaching the Site of Action

Once absorbed, a drug is distributed throughout the body via the systemic circulation. The extent of distribution is influenced by its binding to plasma proteins and its ability to penetrate into tissues, including the target organ.

The "Why": Plasma Protein Binding and Tissue Penetration

Only the unbound (free) fraction of a drug is pharmacologically active and available to distribute into tissues. High plasma protein binding can limit the free concentration of a drug, potentially reducing its efficacy. For CNS-targeted drugs, the ability to cross the blood-brain barrier (BBB) is a critical determinant of success. The lipophilicity and hydrogen bonding capacity of the 2,5-difluorophenyl pyrrolidine derivatives will significantly influence both plasma protein binding and BBB penetration.

Experimental Protocols for Assessing Distribution

Equilibrium dialysis is the gold standard for determining the extent of plasma protein binding.

Protocol: Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding

  • Apparatus Setup: A RED device consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.

  • Sample Preparation: The test compound is added to plasma in one chamber, and buffer is added to the other chamber.

  • Equilibration: The device is incubated at 37°C with shaking to allow the unbound drug to equilibrate across the membrane.

  • Sample Analysis: After equilibration (typically 4-6 hours), the concentration of the test compound in both the plasma and buffer chambers is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

In addition to in silico models, in vitro assays such as the PAMPA-BBB can provide an initial assessment of a compound's potential to cross the BBB.[11]

Data Presentation: Distribution Properties of a 2,5-Difluorophenyl Pyrrolidine Derivative
ParameterValueImplication
Fraction Unbound in Plasma (fu) 0.15 (15%)Moderate plasma protein binding
PAMPA-BBB Pe (10⁻⁶ cm/s) 5.8Predicted to be CNS penetrant
Brain-to-Plasma Ratio (in vivo, rat) 1.2Confirms brain penetration

Note: Data are illustrative.

Section 3: Metabolism - The Body's Chemical Transformation

Drug metabolism is the process by which the body chemically modifies drugs, typically to make them more water-soluble and easier to excrete. The liver is the primary site of drug metabolism, mediated largely by the cytochrome P450 (CYP) family of enzymes.

The "Why": Metabolic Stability and Drug-Drug Interactions

Rapid metabolism can lead to a short duration of action and low oral bioavailability. Conversely, inhibition of CYP enzymes by a drug can lead to drug-drug interactions (DDIs), where the co-administration of one drug affects the metabolism of another. The introduction of fluorine atoms at the 2 and 5 positions of the phenyl ring is a common strategy to block potential sites of metabolism, thereby increasing metabolic stability.[3][12] However, it is crucial to experimentally verify this and to assess the potential for the compound to inhibit key CYP isoforms.

Experimental Protocols for Assessing Metabolism

This assay determines the rate at which a compound is metabolized by liver microsomes or hepatocytes.

Protocol: In Vitro Metabolic Stability in Liver Microsomes

  • Incubation Mixture: The test compound is incubated with liver microsomes (from human or preclinical species) and a NADPH-regenerating system (to support CYP activity) at 37°C.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Quantification: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of parent compound remaining is plotted against time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

G cluster_incubation Incubation cluster_analysis Analysis Mix Incubate test compound with liver microsomes and NADPH Timepoints Take samples at T=0, 5, 15, 30, 60 min Mix->Timepoints Quench Quench reaction with cold acetonitrile Timepoints->Quench LCMS Quantify remaining parent compound by LC-MS/MS Quench->LCMS Plot Plot ln(% remaining) vs. time LCMS->Plot Calculate Calculate t½ and CLint Plot->Calculate

Sources

An In-Depth Technical Guide to the In Vitro Metabolic Stability of Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, the assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a pivotal, non-negotiable stage. Among these, metabolic stability—the susceptibility of a compound to biotransformation—stands out as a key determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions (DDIs).[1][2][3] A compound with poor metabolic stability is often rapidly cleared from the body, leading to insufficient exposure at the target site and necessitating higher or more frequent dosing, which can increase the risk of adverse effects.[3] Conversely, an overly stable compound may accumulate, leading to potential toxicity.[4]

This guide provides an in-depth technical framework for evaluating the in vitro metabolic stability of Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate , a molecule featuring several key structural motifs relevant to modern medicinal chemistry: a pyrrolidine ring, a difluorophenyl group, and an ethyl ester.[5] While specific experimental data for this exact compound is not publicly available, this document synthesizes established principles and field-proven protocols to construct a robust investigational strategy. We will delve into the causal reasoning behind experimental design, provide detailed, self-validating protocols for key assays, and discuss the interpretation of data to guide critical decisions in the drug development pipeline.[1][6]

Structural Considerations and Predicted Metabolic Liabilities

The structure of Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate presents several potential sites for metabolic transformation. A proactive analysis of these "metabolic soft spots" is crucial for designing efficient experimental plans and anticipating potential metabolites.

  • Ethyl Ester Moiety: Ester groups are highly susceptible to hydrolysis by carboxylesterases (CES), which are abundant in the liver, plasma, and small intestine.[7] This is often a primary and rapid clearance pathway for ester-containing prodrugs and NCEs, converting the ethyl ester to its corresponding carboxylic acid.[8] Studies comparing methyl, ethyl, and fluoroethyl esters have shown that the rate of hydrolysis by CES can be comparable, indicating that this ethyl ester is a likely point of metabolic attack.[9]

  • Pyrrolidine Ring: Saturated nitrogen-containing heterocycles like pyrrolidine are common scaffolds in drug discovery, valued for improving properties like solubility.[10] However, they are also known metabolic targets. The primary route of metabolism for pyrrolidines is often oxidation of the carbon alpha to the nitrogen atom by Cytochrome P450 (CYP) enzymes, leading to the formation of a reactive iminium ion.[10] This can be a significant clearance pathway.[11][12]

  • 2,5-Difluorophenyl Ring: Aromatic rings are classic sites for CYP-mediated oxidation, typically resulting in hydroxylation. The presence of fluorine atoms can influence the site and rate of metabolism. While fluorine atoms are generally stable, they can direct metabolism to other positions on the ring or, in some cases, be involved in more complex metabolic pathways.

Based on this structural analysis, the two most probable primary metabolic pathways are ester hydrolysis and oxidation of the pyrrolidine ring .

Core Experimental Workflows for Assessing Metabolic Stability

To quantitatively assess these predicted liabilities, a tiered approach using well-established in vitro systems is recommended. The two cornerstones of early metabolic stability screening are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[4][13]

The Liver Microsomal Stability Assay: A Focus on Phase I Metabolism

This assay is a cost-effective, high-throughput method to evaluate a compound's susceptibility to Phase I (oxidative) metabolism, primarily mediated by CYP enzymes located in the endoplasmic reticulum of liver cells.[14][15]

Causality Behind Experimental Choices:

  • Why Liver Microsomes? They are subcellular fractions rich in Phase I enzymes (CYPs) and are easy to prepare, store, and use, making them ideal for early-stage screening.[14] Using microsomes from multiple species (e.g., human, rat, mouse) allows for an early assessment of interspecies differences in metabolism.[14]

  • Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor that donates electrons to the CYP enzyme system, initiating the metabolic reaction.[14] Incubations performed without NADPH serve as a crucial negative control to account for non-enzymatic degradation.[14]

  • Why a Low Substrate Concentration? Using a low concentration (typically 1 µM) of the test compound helps ensure that the enzyme kinetics are in the linear range (below the Michaelis-Menten constant, Kₘ), where the rate of metabolism is directly proportional to the compound's concentration.[16]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clᵢₙₜ) of Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate in human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)

  • Test Compound Stock Solution (10 mM in DMSO)

  • Positive Control Stocks (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Internal Standard (IS) in Acetonitrile (ACN) (for LC-MS/MS analysis)

  • 96-well incubation and collection plates

Procedure:

  • Preparation: Thaw human liver microsomes on ice. Prepare a microsomal protein suspension in phosphate buffer to a final concentration of 0.5 mg/mL.[14]

  • Test Compound Addition: Add the test compound to the microsomal suspension to a final concentration of 1 µM. Include wells for positive controls and a "minus cofactor" negative control.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.[17]

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "minus cofactor" control.[16]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by transferring an aliquot of the incubation mixture into a collection plate containing ice-cold acetonitrile with the internal standard.[14][18] The ACN serves to precipitate the microsomal proteins and halt all enzymatic activity.

  • Sample Processing: Centrifuge the collection plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the remaining concentration of the parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[19][20]

The Hepatocyte Stability Assay: A More Complete Metabolic Picture

While microsomes are excellent for assessing Phase I metabolism, they lack the cytosolic enzymes responsible for most Phase II (conjugative) reactions and do not account for cellular uptake. Hepatocytes, being intact liver cells, provide a more comprehensive model that includes both Phase I and Phase II metabolic pathways, as well as transporter-mediated uptake into the cell.[13][15][18]

Causality Behind Experimental Choices:

  • Why Hepatocytes? They contain a full complement of metabolic enzymes and cofactors, offering a more physiologically relevant system that can predict hepatic clearance more accurately.[21] Cryopreserved hepatocytes are widely used for their convenience and retain enzymatic activities similar to fresh cells.[22]

  • Why Suspension Culture? For standard stability assays, incubating hepatocytes in suspension ensures uniform exposure of all cells to the test compound.[13] For compounds with very low turnover, a plated monolayer culture can be used to extend the incubation time.[23]

Objective: To determine the in vitro t½ and Clᵢₙₜ in a system containing both Phase I and Phase II enzymes.

Materials:

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E)

  • Materials as listed for the microsomal assay.

Procedure:

  • Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and dilute them into pre-warmed incubation medium to achieve a target cell density (e.g., 1 x 10⁶ viable cells/mL).[22]

  • Incubation Setup: Add the hepatocyte suspension to a 24- or 12-well plate. Place the plate on an orbital shaker in a 37°C, 5% CO₂ incubator.[22]

  • Compound Addition: Prepare the test compound in incubation medium and add it to the cells to a final concentration of 1 µM.

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots and quench the reaction in ice-cold acetonitrile containing an internal standard.[15][22]

  • Sample Processing & Analysis: Process the samples by centrifugation and analyze the supernatant by LC-MS/MS as described in the microsomal assay protocol.[21]

Data Analysis and Interpretation

The primary output from these assays is the measurement of the parent compound concentration over time. From this data, two key parameters are derived: the in vitro half-life (t½) and the intrinsic clearance (Clᵢₙₜ).[1][24]

1. Calculating In Vitro Half-Life (t½): The percentage of the parent compound remaining at each time point is plotted on a natural logarithmic scale against time. The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Equation: ln(% Remaining) = -k * time + C

  • The half-life is then calculated as: t½ = 0.693 / k[25]

2. Calculating Intrinsic Clearance (Clᵢₙₜ): Clᵢₙₜ represents the inherent ability of the liver to metabolize a drug, independent of blood flow. It is calculated from the t½ and normalized to the amount of protein or cells used in the incubation.

  • For Microsomes (µL/min/mg protein): Clᵢₙₜ = (0.693 / t½) * (Volume of Incubation / mg of Microsomal Protein)[25]

  • For Hepatocytes (µL/min/10⁶ cells): Clᵢₙₜ = (0.693 / t½) * (Volume of Incubation / Number of Hepatocytes in millions)[26]

Data Presentation

Quantitative results should be summarized in a clear, tabular format for easy comparison across different test systems and species.

CompoundTest Systemt½ (min)Clᵢₙₜ (µL/min/mg protein)Clᵢₙₜ (µL/min/10⁶ cells)Stability Class
Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate Human Liver Microsomes[Data][Data]N/A[High/Med/Low]
Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate Rat Liver Microsomes[Data][Data]N/A[High/Med/Low]
Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate Human Hepatocytes[Data]N/A[Data][High/Med/Low]
Verapamil (Control)Human Liver Microsomes< 15> 50N/AHigh Clearance
Warfarin (Control)Human Liver Microsomes> 60< 10N/ALow Clearance

Note: Stability classification is laboratory-dependent but generally, t½ < 30 min is considered high clearance, 30-60 min is medium, and > 60 min is low clearance.

Visualizing Workflows and Pathways

Visual diagrams are essential for conveying complex experimental processes and metabolic hypotheses.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_microsomes Prepare Microsome/ Hepatocyte Suspension add_compound Add Test Compound (1 µM) & Controls prep_microsomes->add_compound pre_incubate Pre-incubate at 37°C add_compound->pre_incubate initiate Initiate with Cofactor (e.g., NADPH) pre_incubate->initiate sampling Sample at Time Points (0, 5, 15, 30, 45 min) initiate->sampling quench Quench with ACN + IS sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ & Clint analyze->calculate

Caption: General workflow for in vitro metabolic stability assays.

Predicted Metabolic Pathways Diagram

G cluster_pathways Primary Metabolic Pathways Parent Ethyl 4-(2,5-difluorophenyl) pyrrolidine-3-carboxylate Metabolite1 Carboxylic Acid Metabolite (via Ester Hydrolysis) Parent->Metabolite1 Carboxylesterases (CES) Metabolite2 Oxidized Pyrrolidine Metabolite (via CYP-mediated oxidation) Parent->Metabolite2 CYP450 Enzymes Further Conjugation (Phase II) Further Conjugation (Phase II) Metabolite1->Further Conjugation (Phase II) Metabolite2->Further Conjugation (Phase II)

Caption: Predicted primary metabolic pathways for the target compound.

Conclusion: From Data to Decision

The in vitro metabolic stability data for Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate will serve as a critical decision-making tool.

  • High Stability (Low Clearance): If the compound is highly stable in both microsomes and hepatocytes, it suggests a low potential for hepatic clearance, which might lead to a long in vivo half-life. This is often a desirable property, but requires monitoring for potential drug accumulation.

  • Low Stability (High Clearance): If the compound is rapidly metabolized, the next step is to identify the primary metabolic pathway. A comparison of microsomal vs. hepatocyte data can be informative. If stability is low in microsomes, CYP-mediated oxidation is likely a key driver. If stability is significantly lower in hepatocytes compared to microsomes, it could indicate a major role for Phase II enzymes or that ester hydrolysis (which can be more active in hepatocytes) is the dominant pathway.

  • Interspecies Differences: Significant differences in stability between rat and human systems can complicate the extrapolation of preclinical animal data to predict human pharmacokinetics.[27]

Ultimately, this structured approach to assessing in vitro metabolic stability provides the essential data needed to build a robust ADME profile. It allows researchers to identify potential metabolic liabilities early, enabling data-driven decisions to either advance the compound, select it for further optimization, or de-prioritize it in favor of candidates with more promising pharmacokinetic properties. This adherence to rigorous, mechanistically-grounded science is fundamental to navigating the complex path of modern drug development.[6][28]

References

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. [Link]

  • Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. [Link]

  • Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. [Link]

  • Raval, N. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]

  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports. [Link]

  • Serrano, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]

  • Premier Consulting. (n.d.). 2017 FDA Guidance: Many In Vitro DDI Evaluations Should Precede FIH Studies. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Regulations.gov. (2017-2020). Docket FDA-2017-D-5961. [Link]

  • Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]

  • Kostiainen, R., & Damborský, J. (2009). Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. Methods in Molecular Biology, 575, 125-141. [Link]

  • protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. [Link]

  • Soars, M. G., et al. (2002). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. Current Drug Metabolism. [Link]

  • University of Helsinki. (n.d.). Liquid Chromatography-Mass Spectrometry in Studies of Drug Metabolism and Permeability. [Link]

  • Creative Bioarray. (2025). Hepatocyte Stability Assay. [Link]

  • Scott, G. K., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Waters Corporation. (n.d.). In Vitro ADME Analysis | LC-MS/MS Solutions for DMPK Labs. [Link]

  • Springer. (n.d.). General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. [Link]

  • Di, L., et al. (2007). Metabolic stability screen for drug discovery using cassette analysis and column switching. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ResearchGate. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Obach, R. S. (1999). Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes. Drug Metabolism and Disposition. [Link]

  • Wadsak, W., et al. (2011). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. Nuclear Medicine and Biology. [Link]

  • Semantic Scholar. (n.d.). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. [Link]

  • Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Metabolism & Toxicology. [Link]

  • Fay, K. A., et al. (2017). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Toxicology in Vitro. [Link]

  • ResearchGate. (n.d.). In vitro half-life and intrinsic clearance (CL int ) with predicted in vivo hepatic clearance (CL H ) and hepatic extraction ratio (E H ) for pooled human cryopreserved hepatocyte incubations. [Link]

  • Wang, Y., et al. (2015). Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases. PLoS One. [Link]

  • Patsnap Synapse. (2025). What is the importance of metabolic stability in drug design?. [Link]

  • Lundquist, C., et al. (1993). The metabolism of ethyl esters of fatty acids in adipose tissue of rats chronically exposed to ethanol. Biochimica et Biophysica Acta. [Link]

  • Isobe, N., et al. (2009). Metabolism of flufenpyr-ethyl in rats and mice. Journal of Pesticide Science. [Link]

  • ChemRadar. (n.d.). Ethyl 4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate CAS#1977481-59-6. [Link]

  • ChemRadar. (n.d.). Ethyl 4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate CAS#1977481-59-6 | FCMD. [Link]

Sources

Methodological & Application

Application Note: Optimized Dissolution Protocol for Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Chemical Profiling

Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate is a highly versatile small-molecule building block frequently utilized in medicinal chemistry for the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, the molecule presents a unique solubility profile dictated by three key moieties:

  • The Pyrrolidine Core: A secondary amine that confers basicity, allowing the molecule to exist as a highly lipophilic free base or a more polar salt (e.g., hydrochloride).

  • The 2,5-Difluorophenyl Ring: A strongly electron-withdrawing and lipophilic group that significantly reduces aqueous solubility while enhancing affinity for organic solvents[1].

  • The Ethyl Ester: A functional group susceptible to hydrolysis or transesterification depending on the solvent environment.

Accurate preparation of stock solutions is crucial for ensuring reproducible and reliable results in downstream biological and analytical assays[2]. This guide establishes a self-validating protocol for dissolving this compound in either Dimethyl Sulfoxide (DMSO) or Methanol (MeOH), detailing the mechanistic causality behind solvent selection.

Solvent Selection Rationale: Causality & Mechanisms

The choice between DMSO and Methanol must be driven by the intended downstream application, as each solvent interacts with the compound's functional groups differently.

Dimethyl Sulfoxide (DMSO) for Biological Assays

DMSO is the gold standard for in vitro biological assays. As a polar aprotic solvent, it effectively solvates the lipophilic difluorophenyl ring while disrupting the intermolecular hydrogen bonding of the pyrrolidine amine[3].

  • The Causality: DMSO allows for the creation of highly concentrated stock solutions (10–30 mM). This is critical because organic solvents can interfere with macromolecule conformation and enzyme kinetics; for instance, DMSO acts as a mixed-competitive inhibitor of certain enzymes at high concentrations[4]. By creating a highly concentrated stock, researchers can dilute the compound into aqueous assay buffers, keeping the final DMSO concentration strictly below 1% (v/v) to prevent solvent-induced artifacts[4].

Methanol (MeOH) for Analytical Workflows

Methanol is a polar protic solvent heavily favored for analytical workflows such as LC-MS and NMR due to its volatility and excellent electrospray ionization (ESI) compatibility.

  • The Causality & Expert Caveat: While the pyrrolidine derivative dissolves rapidly in methanol due to favorable hydrogen bonding[1], prolonged storage presents a critical chemical risk. Because the target molecule is an ethyl ester, storing it in methanol can lead to transesterification (the conversion of the ethyl ester to a methyl ester). This reaction is often auto-catalyzed by the basic pyrrolidine nitrogen or trace acidic impurities in salt forms. Therefore, methanol should only be used for fresh, immediate-use analytical preparations, never for long-term stock storage.

Quantitative Data & Reagent Specifications

PropertySpecification
Compound Name Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate
Molecular Formula C₁₃H₁₅F₂NO₂
Molecular Weight 255.26 g/mol
Physical State Solid (Powder/Crystalline)
Recommended Solvents Anhydrous DMSO (Bioassays), HPLC-grade Methanol (Analytical)
Max Recommended Stock 10 mM – 30 mM (Solvent dependent)[3]
Storage (Solid) +4°C to -20°C (Desiccated)
Storage (Solution) -20°C to -80°C (Aliquoted to prevent freeze-thaw)[2]

Experimental Workflow

G A Ethyl 4-(2,5-difluorophenyl) pyrrolidine-3-carboxylate B Application Type? A->B C In Vitro Bioassays (Cellular/Enzymatic) B->C Biological D Analytical Workflows (LC-MS, NMR) B->D Chemical E Dissolve in Anhydrous DMSO (Stable for long-term storage) C->E F Dissolve in HPLC-grade MeOH (Use immediately to avoid transesterification) D->F G Vortex & Sonicate (Ensure complete dissolution) E->G F->G H Aliquot & Store at -20°C (Avoid freeze-thaw cycles) G->H

Workflow for selecting the optimal solvent and processing steps for pyrrolidine derivative dissolution.

Step-by-Step Dissolution Protocol

This protocol is designed as a self-validating system to ensure maximum compound integrity and accurate concentration.

Phase 1: Equilibration & Preparation
  • Thermal Equilibration: Before opening the reagent vial, allow the solid compound to equilibrate to room temperature in a desiccator for at least 15–20 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. This not only degrades the compound but artificially inflates the weighed mass, leading to inaccurate molarity calculations[2].

Phase 2: Weighing & Molarity Calculation
  • Tare a sterile, solvent-resistant microcentrifuge tube (e.g., polypropylene) on a micro-analytical balance.

  • Carefully weigh the desired amount of the powder.

  • Calculate the required solvent volume using the following formula:

    Volume (mL) = Mass (mg) / [Target Concentration (mM) × Molecular Weight ( g/mol )] × 1000

    • Example: To prepare a 10 mM stock solution from 5.0 mg of powder (MW = 255.26 g/mol ), add 1.958 mL of solvent.

Phase 3: Dissolution

For Biological Assays (DMSO):

  • Add the calculated volume of anhydrous, sterile-filtered DMSO (≥99.9% purity).

  • Cap the vial securely and vortex vigorously for 1–2 minutes until the powder is visually dissolved[2].

  • Troubleshooting: If micro-particulates remain, apply gentle warming in a 37°C water bath for 5–10 minutes, or use brief ultrasonic bath sonication[2].

For Analytical Assays (Methanol):

  • Add the calculated volume of HPLC-grade Methanol.

  • Vortex for 1 minute. Pyrrolidine derivatives typically exhibit rapid dissolution in protic solvents[1].

  • Strict Limitation: Proceed immediately to analytical injection. Do not store this solution.

Phase 4: Quality Control & Storage (Self-Validation)
  • Visual Inspection: Hold the tube against both a dark and light background. The solution must be optically clear. Any turbidity indicates incomplete dissolution, which will ruin downstream assay reproducibility.

  • Aliquoting: To avoid repeated freeze-thaw cycles—which degrade the compound and cause irreversible precipitation—aliquot the DMSO stock solution into smaller, single-use volumes (e.g., 20–50 µL) in sterile tubes[2].

  • Storage: Store aliquots at -20°C or -80°C.

    • Expert Insight: DMSO has a relatively high freezing point of 18.5°C. When retrieving an aliquot, ensure it is completely thawed and vortexed prior to use, as the compound can temporarily crash out of solution during the phase transition.

References

  • Application Notes and Protocol: Preparation of CCG-203971 Stock Solution in DMSO. Benchchem. 2

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. National Center for Biotechnology Information (PMC). 3

  • DMSO: A Mixed-Competitive Inhibitor of Human Acetylcholinesterase. ACS Publications. 4

  • Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. ACS Publications. 1

Sources

Application Note: Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate in Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the shift away from flat, sp2-hybridized aromatic rings toward sp3-rich, conformationally restricted scaffolds is a proven strategy to improve clinical success rates. Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate is a highly privileged, bifunctional building block. Featuring a rigid five-membered nitrogen heterocycle and a strategically fluorinated aromatic ring, this scaffold serves as an ideal starting point for hit-to-lead optimization, targeted library generation, and the development of potent kinase inhibitors.

This technical guide outlines the structural rationale, application workflows, and self-validating experimental protocols for utilizing this scaffold in early-stage drug discovery.

Structural Rationale & Pharmacophore Analysis

The selection of Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate as a core scaffold is driven by precise physicochemical and pharmacokinetic principles:

  • The Pyrrolidine Core (Conformational Rigidity): The 3,4-disubstituted pyrrolidine ring acts as a rigid 3D vector. By locking the spatial arrangement of the aryl group and the carboxylate, it minimizes the entropic penalty upon binding to a target protein. The secondary amine provides a built-in vector for modulating aqueous solubility or attaching targeting moieties.

  • The 2,5-Difluorophenyl Motif (Metabolic Shielding & Lipophilicity): The incorporation of fluorine atoms at the 2 and 5 positions of the phenyl ring serves a dual purpose. First, the strong C–F bonds block cytochrome P450 (CYP450)-mediated aromatic oxidation at these metabolic hotspots, significantly increasing the in vivo half-life of derived compounds[1]. Second, the highly electronegative fluorine atoms modulate the electron density of the aromatic ring and increase the lipophilicity (logP), driving hydrophobic interactions in deep binding pockets [2].

  • Clinical Precedent: The 2,5-difluorophenyl pyrrolidine motif is famously utilized in the FDA-approved drug Larotrectinib (Vitrakvi) , a first-in-class pan-TRK inhibitor [3]. In Larotrectinib, the difluorophenyl group anchors the molecule into the hydrophobic ATP-binding pocket of the Tropomyosin receptor kinase (TRK), demonstrating the immense clinical viability of this structural motif [4].

Visualizations of Workflows and Mechanisms

To effectively utilize this scaffold, researchers typically employ a divergent synthesis strategy, followed by biological evaluation against target pathways (such as the MAPK/TRK pathway).

Workflow A Ethyl 4-(2,5-difluorophenyl) pyrrolidine-3-carboxylate B N-Functionalization A->B C Ester Saponification B->C D C-3 Amidation C->D E HTS Library D->E

Workflow for hit-to-lead library generation using the pyrrolidine-3-carboxylate scaffold.

Pathway L Neurotrophin (NGF) R TRK Kinase Receptor L->R Activates Ras Ras / Raf R->Ras Phosphorylation I Pyrrolidine Inhibitor I->R Blocks ATP Site MEK MEK1 / MEK2 Ras->MEK ERK ERK1 / ERK2 MEK->ERK Pro Tumor Proliferation ERK->Pro

Mechanism of action for pyrrolidine-based TRK inhibitors in the MAPK signaling pathway.

Experimental Protocols

The following protocols are designed as self-validating systems . They include specific analytical checkpoints to ensure chemical integrity, preventing the propagation of errors in multi-step library synthesis.

Protocol A: Orthogonal N-Protection and Ester Saponification

Causality: Before the C-3 ester can be diversified via amidation, the secondary amine of the pyrrolidine must be protected to prevent intermolecular polymerization. Saponification must then be performed under mild conditions to prevent epimerization of the acidic alpha-proton at the C-3 position.

Step 1: N-Boc Protection

  • Dissolve Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Cool the solution to 0 °C. Add Triethylamine (TEA) (2.0 eq) followed by dropwise addition of Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).

  • Warm to room temperature (RT) and stir for 4 hours.

  • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3). Stain with Ninhydrin. The starting material will appear as a dark purple spot (free secondary amine). The reaction is complete when the purple spot disappears, confirming full N-capping.

Step 2: Mild Ester Hydrolysis

  • Concentrate the DCM layer and redissolve the crude N-Boc ester in a 3:1 mixture of Tetrahydrofuran (THF) and Water (0.1 M). Causality: The mixed solvent system ensures the solubility of both the highly lipophilic Boc-ester and the inorganic base.

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq). Stir at RT for 12 hours. Causality: LiOH is utilized instead of NaOH/KOH as its milder basicity suppresses epimerization at the C-3 chiral center.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is strictly complete when the Boc-ester mass ( m/z 356.4 [M+H]⁺) is fully consumed and the Boc-acid mass ( m/z 328.3 [M+H]⁺) appears.

  • Acidify the aqueous layer to pH 3 using 1M HCl at 0 °C, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate to yield the free acid.

Protocol B: High-Throughput Amidation (Library Synthesis)

Causality: The C-3 carboxylic acid of the pyrrolidine is sterically hindered by the adjacent 2,5-difluorophenyl ring. Standard coupling reagents (like EDC/HOBt) often result in low yields. HATU is employed to generate a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion.

  • In a 96-well synthesis block, dispense the N-Boc-4-(2,5-difluorophenyl)pyrrolidine-3-carboxylic acid (1.0 eq) into anhydrous DMF (0.1 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and HATU (1.2 eq). Stir for 10 minutes to pre-form the active ester.

  • Add a diverse array of primary or secondary amines (1.2 eq) to the respective wells. Stir at RT for 6 hours.

  • Self-Validation Checkpoint: Perform high-throughput LC-MS screening. A successful coupling is validated by the disappearance of the m/z 328.3 peak and the emergence of the corresponding amide [M+H]⁺ peak.

Quantitative Data & Analytics

To facilitate rapid identification and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, the quantitative properties of the core scaffold and its analytical markers are summarized below.

Table 1: Physicochemical Properties & Predictive ADME Metrics
PropertyValueMedicinal Chemistry Significance
Molecular Formula C₁₃H₁₅F₂NO₂Defines the core mass for MS tracking.
Molecular Weight 255.26 g/mol Low MW allows ample room for functionalization while remaining compliant with Lipinski’s Rule of 5.
cLogP (Calculated) ~2.4Optimal lipophilicity for oral bioavailability and membrane permeability.
Topological Polar Surface Area (TPSA) 38.3 ŲExcellent potential for blood-brain barrier (BBB) penetration if CNS targeting is desired.
H-Bond Donors / Acceptors 1 / 3Leaves room for adding HBD/HBA groups during hit-to-lead optimization.
Table 2: Analytical Validation Metrics (LC-MS & NMR)
Analytical MethodTarget StateExpected Signal / Metric
LC-MS (ESI+) Unprotected Core Ester m/z 256.3 [M+H]⁺
LC-MS (ESI+) N-Boc Protected Ester m/z 356.4[M+H]⁺ (Often shows -tBu fragment at 300.3)
LC-MS (ESI+) N-Boc Protected Acid m/z 328.3[M+H]⁺
¹H NMR (400 MHz, CDCl₃) Core Scaffold (Aryl region)Multiplets at δ 6.95 - 7.15 ppm (3H, characteristic of 2,5-difluoro substitution).
¹H NMR (400 MHz, CDCl₃) Core Scaffold (Ester region)Quartet at δ 4.15 ppm (2H), Triplet at δ 1.25 ppm (3H).

References

  • Shah, P., & Westwell, A. D. "The role of fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

  • National Center for Biotechnology Information (NCBI). "Fluorine in Medicinal Chemistry: In Perspective to COVID-19." PubMed Central (PMC), 2022.

  • U.S. Food and Drug Administration (FDA). "VITRAKVI (larotrectinib) capsules, for oral use." FDA Approved Labels, 2018.

  • European Medicines Agency (EMA). "Vitrakvi (larotrectinib) - Assessment Report." EMA Europa, 2019.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 46188928, Larotrectinib." PubChem, 2026.

Application Note: Catalysts and Reagents for the Synthesis of Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Target Overview

The incorporation of fluorinated aryl groups into saturated heterocyclic scaffolds is a cornerstone strategy in modern drug design. Fluorine substitution modulates lipophilicity, enhances metabolic stability, and alters the basicity of adjacent amines[1]. Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate serves as a highly versatile, stereochemically rich building block for such therapeutics.

The most atom-economical and stereoselective methodology to construct this pyrrolidine core is the [3+2] 1,3-dipolar cycloaddition of an azomethine ylide (AMY) with an electron-deficient alkene (dipolarophile)[2]. In this system, the dipolarophile is ethyl (E)-3-(2,5-difluorophenyl)acrylate. The electron-withdrawing ester group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the alkene, facilitating a concerted, asynchronous cycloaddition with the Highest Occupied Molecular Orbital (HOMO) of the azomethine ylide[1].

Catalyst and Reagent Selection: The Causality of Reaction Design

The success of this cycloaddition relies entirely on the precise generation, stabilization, and trapping of the transient azomethine ylide. Depending on the project requirements (enantiomeric purity vs. rapid scale-up), two distinct catalytic pathways are recommended.

Method A: Asymmetric Synthesis via Metallo-Azomethine Ylides

For drug discovery applications requiring high enantiomeric excess (ee), generating a stabilized metallo-ylide is mandatory.

  • Ylide Precursor: α-Imino esters (e.g., ethyl N-(diphenylmethylene)glycinate).

  • Catalyst (AgOAc): Silver(I) acetate acts as a soft Lewis acid. It selectively coordinates to the imine nitrogen and the ester carbonyl. This bidentate coordination significantly increases the acidity of the α-proton, allowing for mild deprotonation[3].

  • Chiral Ligand: Phosphine ligands such as (R)-BINAP or Phox create a chiral environment around the Ag(I) center, dictating the facial approach of the dipolarophile and heavily favoring the endo-transition state.

  • Base (Et₃N or KOH): A mild base is required to deprotonate the coordinated imino ester without triggering the degradation or polymerization of the fluorinated acrylate[3].

Method B: Scalable Racemic Synthesis via Unstabilized Ylides

For early-stage library generation or scale-up where racemic mixtures are acceptable, unstabilized ylides offer superior reaction kinetics.

  • Ylide Precursor: N-benzyl-1-methoxy-N-(trimethylsilylmethyl)methanamine.

  • Catalyst (TFA): A catalytic amount of Trifluoroacetic acid (TFA) promotes the elimination of methoxytrimethylsilane, generating a highly reactive, unstabilized azomethine ylide[4].

  • Reaction Environment (Continuous Flow): Because unstabilized ylides are highly transient and prone to rapid polymerization, continuous flow microreactors are strongly recommended. Flow chemistry ensures the ylide is trapped by the ethyl (E)-3-(2,5-difluorophenyl)acrylate within milliseconds of its generation, maximizing yield and process safety[4].

Quantitative Data: Reagent Efficacy Matrix

The following table summarizes the expected performance metrics based on the chosen catalytic system.

Reaction ParameterMethod A: Ag(I)-Catalyzed (Batch)Method B: TFA-Catalyzed (Continuous Flow)
Catalyst AgOAc (10 mol%) + (R)-BINAP (11 mol%)Trifluoroacetic acid (TFA, 10 mol%)
Ylide Precursor Ethyl N-(diphenylmethylene)glycinateN-benzyl-1-methoxy-N-(TMS-methyl)methanamine
Base / Additive Et₃N (10 mol%)None required
Solvent Toluene or THFDichloromethane (DCM)
Temperature 0 °C to Room Temperature20 °C to 60 °C (Microreactor)
Reaction Time 12 – 24 hours10 – 60 minutes (Residence time)
Typical Yield 75% – 85%77% – 87%
Stereoselectivity High endo selectivity (>90% ee)Racemic (cis/trans mixture)

Experimental Protocols

Protocol A: Ag(I)-Catalyzed Asymmetric Cycloaddition

Note: Rigorously dry the AgOAc catalyst under vacuum at 60 °C for 2 hours prior to use. Moisture competes with the imino ester for Ag(I) coordination sites, which drastically reduces reaction rates and enantioselectivity.

  • Preparation of the Catalyst Complex: In an oven-dried Schlenk flask under an argon atmosphere, dissolve AgOAc (0.1 mmol, 10 mol%) and (R)-BINAP (0.11 mmol, 11 mol%) in anhydrous toluene (5.0 mL). Stir at room temperature for 30 minutes in the dark until a homogenous complex forms.

  • Ylide Generation: Add ethyl N-(diphenylmethylene)glycinate (1.0 mmol) to the flask, followed immediately by Et₃N (0.1 mmol, 10 mol%). Stir for 15 minutes to allow the metallo-azomethine ylide to form.

  • Cycloaddition: Cool the reaction mixture to 0 °C. Dropwise, add a solution of ethyl (E)-3-(2,5-difluorophenyl)acrylate (1.2 mmol) in toluene (2.0 mL).

  • Self-Validation Step: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active fluorinated acrylate spot (R_f ~0.6) and the appearance of a new ninhydrin-active spot (R_f ~0.3) indicates successful cycloaddition.

  • Workup: Once complete (typically 12-16 hours), quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: TFA-Catalyzed Continuous Flow Cycloaddition
  • System Priming: Prime a continuous flow microreactor system (e.g., PFA tubing, 10 mL internal volume) with anhydrous DCM. Set the reactor temperature to 40 °C.

  • Reagent Preparation:

    • Syringe A: Prepare a 0.5 M solution of ethyl (E)-3-(2,5-difluorophenyl)acrylate and catalytic TFA (0.05 M) in DCM.

    • Syringe B: Prepare a 0.6 M solution of N-benzyl-1-methoxy-N-(trimethylsilylmethyl)methanamine in DCM.

  • Flow Execution: Pump both syringes into a T-mixer at equal flow rates, calibrated to achieve a residence time of 20 minutes inside the heated reactor zone.

  • Self-Validation Step: Utilize inline IR spectroscopy to monitor the disappearance of the acrylate C=C stretch (~1635 cm⁻¹). Post-collection, crude ¹H NMR should reveal the diagnostic pyrrolidine ring protons between δ 3.0–4.5 ppm.

  • Workup: Collect the output stream in a flask containing saturated aqueous NaHCO₃ to neutralize the TFA. Separate the organic layer, dry, and evaporate to yield the racemic N-benzyl pyrrolidine derivative.

Workflow Visualization

The following diagram illustrates the catalytic cycle and mechanistic pathway for the Ag(I)-mediated asymmetric synthesis (Method A).

G A Dipolarophile Ethyl 3-(2,5-difluorophenyl)acrylate E Endo-Transition State A->E LUMO Interaction B Ylide Precursor α-Imino Ester D Metallo-Azomethine Ylide Intermediate B->D Base Deprotonation C Ag(I) Catalyst + Chiral Ligand C->D Coordination D->E HOMO Interaction F Target Molecule Ethyl 4-(2,5-difluorophenyl) pyrrolidine-3-carboxylate E->F Demetallation

Fig 1: Catalytic cycle of Ag(I)-mediated 1,3-dipolar cycloaddition for pyrrolidine synthesis.

References

  • Title: Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions Source: MDPI URL
  • Title: 1,3-Dipolar Cycloaddition Reactions with Azomethine Ylides Catalysed by Ag(I).
  • Source: Universidad Autónoma de Madrid (UAM)
  • Title: [3+2] Dipolar cycloadditions of an unstabilised azomethine ylide under continuous flow conditions Source: ResearchGate URL

Sources

Application Note: Advanced Flash Chromatography Purification of Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Class: Fluorinated Pyrrolidine Intermediates

Introduction and Physicochemical Profiling

Pyrrolidine-3-carboxylic acid derivatives are highly valued scaffolds in medicinal chemistry, frequently serving as core structures for endothelin receptor antagonists, kinase inhibitors, and advanced spirocyclic frameworks [1, 3]. The compound Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate presents a unique set of purification challenges due to the juxtaposition of a highly basic secondary amine, a lipophilic fluorinated aromatic ring, and a hydrolyzable ethyl ester.

The Causality of Chromatographic Behavior

To achieve high-purity isolation (>98%) with maximum recovery, one must understand the molecular interactions at play during stationary phase partitioning:

  • Silanol Hydrogen Bonding (The "Streaking" Effect): The secondary pyrrolidine nitrogen has a pKa of approximately 8.5–9.0. Bare silica gel contains acidic surface silanol groups (-Si-OH) with a pKa of ~4.5. When the free amine passes through the column, strong acid-base interactions and hydrogen bonding occur, leading to severe peak tailing, irreversible adsorption, and poor resolution [2].

  • Fluorine-Induced Lipophilicity: The 2,5-difluorophenyl moiety significantly increases the molecule's lipophilicity and alters its dipole moment compared to non-fluorinated analogs. This causes the compound to be highly soluble in strong solvents (like dichloromethane) but poorly soluble in weak non-polar eluents (like hexanes), making liquid loading problematic.

  • Ester Lability: Prolonged exposure to highly basic aqueous conditions or strongly acidic mobile phases can lead to premature hydrolysis of the ethyl ester.

To circumvent these issues, the purification strategy must be dictated by the protection state of the pyrrolidine nitrogen (Figure 1).

DecisionTree Start Crude Ethyl 4-(2,5-difluorophenyl) pyrrolidine-3-carboxylate CheckState Is the Pyrrolidine Nitrogen Protected? (e.g., N-Boc/N-Bn) Start->CheckState Protected Yes (Protected) CheckState->Protected N-Boc / N-Bn Unprotected No (Free Amine) CheckState->Unprotected Secondary Amine NP_Silica Standard Normal Phase (Hexane/EtOAc gradient) Protected->NP_Silica Modified_NP Modified Normal Phase (DCM/MeOH + 1% TEA) Unprotected->Modified_NP Lipophilic Impurities RP_C18 Reversed-Phase C18 (H2O/MeCN + 0.1% TFA) Unprotected->RP_C18 Polar Impurities / Salts

Figure 1: Decision tree for selecting the optimal flash chromatography workflow based on the amine protection state.

Mechanistic Interactions & The Role of Modifiers

When purifying the unprotected free amine on normal phase silica, adding a competitive basic modifier is non-negotiable. Triethylamine (TEA) or aqueous ammonium hydroxide (NH₄OH) is typically added at 1% v/v to the mobile phase.

Why it works: The TEA acts as a sacrificial base. It dynamically coats the acidic silanol groups on the silica surface, preventing the target pyrrolidine nitrogen from binding. This transforms a broad, streaking elution profile into a sharp, well-defined peak, drastically improving the separation from closely eluting diastereomers or synthetic byproducts[1, 2].

Mechanism Silica Silica Stationary Phase (Free Silanols -Si-OH) pKa ~4.5 Amine Pyrrolidine NH (Basic Center) pKa ~8.5 Silica->Amine Strong H-Bonding (Causes Streaking) Modifier Triethylamine (TEA) (Competitor Additive) Modifier->Silica Caps Silanols (Improves Peak Shape) Fluorine 2,5-Difluorophenyl (Lipophilic/Inductive) Fluorine->Amine Inductive Electron Withdrawal

Figure 2: Mechanistic interactions on bare silica gel demonstrating the necessity of a basic modifier (TEA) to prevent amine streaking.

Experimental Workflows & Protocols

Protocol A: Modified Normal Phase Purification (Free Amine)

Use this protocol when the pyrrolidine ring is unprotected.

Rationale for Dry Loading: Because the crude mixture often contains residual polar solvents (e.g., DMF or alcohols from previous steps) and the target compound has poor solubility in the initial weak eluent (DCM or Hexanes), liquid loading will cause the sample to travel rapidly down the column before partitioning begins, destroying resolution. Dry loading onto Celite or silica ensures a narrow injection band.

Step-by-Step Methodology:

  • Sample Preparation (Dry Loading): Dissolve the crude Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate in a minimal amount of Dichloromethane (DCM) or Methanol. Add deactivated silica gel or Celite 545 (approx. 2–3 times the mass of the crude compound).

  • Evaporation: Remove the solvent completely under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

  • Column Equilibration: Pack an empty loading cartridge with the dry powder. Equilibrate the main silica gel column with 100% DCM containing 1% TEA. Self-Validation Check: Ensure the column effluent pH is basic to confirm silanol capping is complete.

  • Gradient Elution:

    • 0–2 Column Volumes (CV): 100% DCM + 1% TEA

    • 2–10 CV: Linear gradient from 0% to 10% Methanol in DCM (maintaining 1% TEA throughout).

  • Fraction Collection & Analysis: Monitor via UV at 254 nm (due to the difluorophenyl chromophore). Spot fractions on TLC plates (eluent: 90:9:1 DCM:MeOH:TEA) and visualize using Ninhydrin stain (secondary amines appear as distinct reddish-brown spots).

  • Isolation: Pool product-containing fractions and concentrate under reduced pressure. To remove residual TEA, co-evaporate the resulting oil with toluene (2 × 10 mL) followed by high vacuum drying.

Protocol B: Standard Normal Phase Purification (N-Protected Derivative)

Use this protocol if the compound is an N-Boc, N-Cbz, or N-Benzyl intermediate [3].

Rationale: The bulky, electron-withdrawing protecting group masks the basicity of the nitrogen, eliminating silanol interactions. Therefore, basic modifiers are unnecessary, and standard alkane/ester gradients provide excellent resolution.

Step-by-Step Methodology:

  • Sample Preparation: Liquid load the crude mixture if it is fully soluble in a minimal volume of Hexanes/EtOAc (9:1). Otherwise, utilize the dry loading technique described in Protocol A.

  • Column Equilibration: Equilibrate the silica column with 95:5 Hexanes:Ethyl Acetate.

  • Gradient Elution:

    • 0–3 CV: 95:5 Hexanes:Ethyl Acetate

    • 3–12 CV: Linear gradient from 5% to 40% Ethyl Acetate in Hexanes.

  • Fraction Collection & Analysis: Monitor via UV at 254 nm. The protected compound will elute cleanly. (Note: N-Boc derivatives will not stain with Ninhydrin unless heated extensively; use Phosphomolybdic Acid (PMA) or UV for TLC visualization).

Quantitative Data & Gradient Optimization

The following table summarizes the expected chromatographic behavior and recommended parameters for both states of the target compound.

ParameterUnprotected (Free Amine)N-Protected (e.g., N-Boc)
Stationary Phase Irregular Silica Gel (40-63 µm)Irregular Silica Gel (40-63 µm)
Mobile Phase A (Weak) Dichloromethane (DCM) + 1% TEAHexanes or Heptane
Mobile Phase B (Strong) Methanol (MeOH) + 1% TEAEthyl Acetate (EtOAc)
Optimal Gradient 0% to 10% B over 10 CV5% to 40% B over 12 CV
Expected TLC Rf ~0.35 (in 90:9:1 DCM:MeOH:TEA)~0.45 (in 70:30 Hexanes:EtOAc)
TLC Visualization UV 254 nm, Ninhydrin (Red/Brown)UV 254 nm, PMA (Blue/Black)
Loading Technique Dry Loading (Highly Recommended)Liquid or Dry Loading
Elution Volume (CV) Elutes around 5–7 CVElutes around 6–8 CV

Table 1: Comparative chromatographic parameters for the purification of Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate.

References

  • Yamazaki, K., Gabriel, P., Di Carmine, G., Pedroni, J., Farizyan, M., Hamlin, T. A., & Dixon, D. J. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis, 11(12), 7489–7497.[Link]

  • Stoltz, B. M., et al. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 123, 132940.[Link]

  • Liu, G., Kozmina, N. S., Winn, M., von Geldern, T. W., Chiou, W. J., Dixon, D. B., Nguyen, B., Marsh, K. C., & Opgenorth, T. J. (1999). Design, Synthesis, and Activity of a Series of Pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ETB Antagonists Containing a Diphenylmethylamine Acetamide Side Chain. Journal of Medicinal Chemistry, 42(18), 3679–3689.[Link]

Troubleshooting & Optimization

Optimizing reaction temperature and time for Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: April 2026

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate. This document is designed to offer practical, in-depth solutions to common experimental challenges, moving beyond a simple recitation of steps to explain the underlying chemical principles. Our goal is to empower you to not only troubleshoot your synthesis but also to optimize it for yield, purity, and stereoselectivity.

Introduction to the Synthesis

The synthesis of 3,4-substituted pyrrolidines, such as Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate, is a critical endeavor in medicinal chemistry, as the pyrrolidine scaffold is a privileged structure in numerous bioactive molecules. A common and effective method for constructing this heterocyclic system is the [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. In the context of our target molecule, this involves the in situ generation of an azomethine ylide from 2,5-difluorobenzaldehyde and an amino ester (e.g., glycine ethyl ester), which then reacts with an acrylate derivative like ethyl acrylate.

The reaction temperature and time are critical parameters that significantly influence the reaction's success, affecting not only the rate of reaction and yield but also the diastereoselectivity of the final product. This guide will provide a detailed experimental protocol and address potential issues related to these parameters.

Experimental Protocol: A Representative Synthesis

This protocol outlines a plausible and robust method for the synthesis of Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate via a one-pot, three-component [3+2] cycloaddition reaction.

Materials and Reagents:
  • 2,5-Difluorobenzaldehyde

  • Glycine ethyl ester hydrochloride

  • Ethyl acrylate

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Step-by-Step Methodology:
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,5-difluorobenzaldehyde (1.0 eq) and glycine ethyl ester hydrochloride (1.1 eq) in anhydrous toluene (10 mL/mmol of aldehyde).

  • Formation of the Imine: Cool the mixture to 0 °C in an ice bath. Slowly add triethylamine (1.2 eq) dropwise to the suspension. The triethylamine serves to neutralize the hydrochloride salt of the glycine ester, liberating the free amine to form the imine with the aldehyde. Stir the mixture at room temperature for 1-2 hours.

  • Generation of the Azomethine Ylide and Cycloaddition: To the reaction mixture, add ethyl acrylate (1.5 eq). Heat the reaction to a specific temperature (see optimization table below) and stir vigorously. The azomethine ylide is generated in situ from the imine and subsequently undergoes a [3+2] cycloaddition with ethyl acrylate.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting aldehyde and the formation of a new, more polar spot indicates the progress of the reaction.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate as a mixture of diastereomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Incomplete imine formation: Moisture in the reagents or solvent can hydrolyze the imine. 2. Inefficient azomethine ylide generation: The temperature may be too low for the deprotonation of the imine. 3. Poor reactivity of the dipolarophile: Ethyl acrylate may not be sufficiently activated under the reaction conditions. 4. Decomposition of starting materials or product: Prolonged reaction times at high temperatures can lead to degradation.[1]1. Ensure all glassware is flame-dried and reagents and solvents are anhydrous. 2. Gradually increase the reaction temperature in 10 °C increments. 3. Consider using a more electron-deficient dipolarophile or adding a Lewis acid catalyst (e.g., Ag(I) or Cu(I) salts) to activate the acrylate.[2] 4. Monitor the reaction closely by TLC and stop it once the starting materials are consumed to avoid product degradation.
Incomplete Reaction 1. Insufficient reaction time: The reaction may be slow under the chosen conditions. 2. Low reaction temperature: The activation energy for the cycloaddition may not be reached. 3. Catalyst deactivation (if used): Impurities in the starting materials can poison the catalyst.1. Extend the reaction time, monitoring by TLC every few hours. 2. Increase the reaction temperature. For many [3+2] cycloadditions, refluxing in toluene is effective. 3. Use highly purified reagents and solvents.
Formation of Significant Side Products 1. Self-polymerization of ethyl acrylate: This is more likely at higher temperatures. 2. Formation of furan byproducts: Under acidic conditions, a Paal-Knorr type side reaction can occur.[3] 3. Over-alkylation: The product pyrrolidine can potentially react further if other electrophiles are present.[3]1. Add the ethyl acrylate slowly to the reaction mixture at a slightly lower temperature before heating to the target temperature. 2. Ensure the reaction is not acidic. The triethylamine should provide a basic environment. If necessary, use a non-protic base. 3. This is less likely in this specific reaction but ensure no other reactive electrophiles are introduced.
Poor Diastereoselectivity 1. Suboptimal reaction temperature: The energy difference between the transition states leading to the different diastereomers may be small. 2. Solvent effects: The polarity of the solvent can influence the transition state geometry. 3. Steric and electronic effects: The substituents on the azomethine ylide and the dipolarophile dictate the preferred orientation of approach.1. Optimize the reaction temperature. Often, lower temperatures favor the formation of one diastereomer.[4] 2. Screen different solvents. Aprotic solvents of varying polarity (e.g., toluene, THF, dichloromethane) can be tested. 3. While difficult to change without altering the target molecule, understanding these effects can guide optimization. The difluorophenyl group's electronics will influence the ylide's reactivity.
Difficult Purification 1. Close polarity of diastereomers: The cis and trans isomers may have very similar Rf values on TLC. 2. Presence of polymeric byproducts: These can streak on the column and co-elute with the product.1. Use a long chromatography column and a shallow solvent gradient to improve separation. 2. Consider derivatization of the crude mixture to separate the isomers, followed by deprotection. 3. A pre-purification step, such as trituration with a non-polar solvent like hexanes, may help remove some polymeric material.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for this reaction?

A1: The optimal temperature is a balance between reaction rate and selectivity. For many [3+2] cycloadditions of azomethine ylides, temperatures ranging from room temperature to the reflux temperature of the solvent (e.g., toluene, ~110 °C) are employed.[4] A good starting point is 80 °C. Lower temperatures may improve diastereoselectivity but will require longer reaction times.

Q2: How long should the reaction be run?

A2: The reaction time is highly dependent on the temperature and the specific substrates. It is crucial to monitor the reaction's progress using an analytical technique like TLC or LC-MS.[4] Reactions can take anywhere from a few hours to 24 hours or more. Continuing the reaction for too long after completion can lead to product degradation and lower yields.[1]

Q3: Why is triethylamine used in excess?

A3: Triethylamine serves two purposes: it deprotonates the glycine ethyl ester hydrochloride to generate the free amine for imine formation, and it acts as a base to facilitate the formation of the azomethine ylide from the imine. A slight excess ensures that both processes proceed efficiently.

Q4: Can other amino esters be used?

A4: Yes, other amino esters can be used, which will result in different substituents at the 1-position of the pyrrolidine ring. The choice of amino ester can also influence the stereochemical outcome of the reaction.

Q5: What is the expected diastereomeric ratio of the product?

A5: The diastereomeric ratio (cis:trans) is influenced by the reaction conditions, particularly the temperature and solvent. The electronic and steric properties of the 2,5-difluorophenyl group on the azomethine ylide and the ester group on the ethyl acrylate will play a significant role in determining the facial selectivity of the cycloaddition. Optimization of the reaction conditions is necessary to maximize the formation of the desired diastereomer.

Q6: How can I confirm the structure and stereochemistry of my product?

A6: The structure of the product can be confirmed using standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The relative stereochemistry of the diastereomers can often be determined by analyzing the coupling constants between the protons on the pyrrolidine ring in the ¹H NMR spectrum and through 2D NMR techniques like NOESY. Absolute stereochemistry would require chiral chromatography or X-ray crystallography.

Data Presentation: Optimizing Reaction Conditions

The following table provides a starting point for optimizing the reaction temperature and time. It is recommended to perform small-scale trial reactions to determine the ideal parameters for your specific setup.

Entry Temperature (°C) Time (h) Observed Outcome (Hypothetical)
125 (Room Temp)24Low conversion, starting materials remain.
26012Moderate conversion, mixture of diastereomers.
3 80 8 Good conversion, good yield, acceptable diastereoselectivity.
4110 (Reflux)4High conversion, but potential for increased side products and lower diastereoselectivity.

Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2,5-Difluorobenzaldehyde 2,5-Difluorobenzaldehyde Imine Imine 2,5-Difluorobenzaldehyde->Imine + Glycine ethyl ester - H₂O Glycine ethyl ester Glycine ethyl ester Ethyl acrylate Ethyl acrylate Azomethine ylide Azomethine ylide Imine->Azomethine ylide Deprotonation Product Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate Azomethine ylide->Product + Ethyl acrylate [3+2] Cycloaddition Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_conditions Check Reaction Conditions: - Anhydrous? - Temperature too low? start->check_conditions check_reagents Check Reagents: - Purity? - Stoichiometry? start->check_reagents optimize_temp Optimize Temperature: - Increase in 10°C increments check_conditions->optimize_temp check_reagents->optimize_temp optimize_time Optimize Time: - Extend reaction time, monitor by TLC optimize_temp->optimize_time consider_catalyst Consider Catalyst: - Lewis Acid (e.g., Ag(I), Cu(I)) optimize_time->consider_catalyst purification_issues Purification Issues? consider_catalyst->purification_issues improve_separation Improve Separation: - Long column - Shallow gradient purification_issues->improve_separation Yes success Successful Synthesis purification_issues->success No derivatize Consider Derivatization improve_separation->derivatize derivatize->success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • CN112624950A. (2021). Synthesis method of (R) -2- (2, 5-difluorophenyl) pyrrolidine.
  • CN110981779B. (2020). The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.
  • BenchChem. (2025). Common side reactions in the synthesis of substituted pyrrolidines.
  • Zhonghan. (2026). Larotrectinib.
  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]

  • BenchChem. (2025). Improving diastereoselectivity in (3S,4S)-1-Benzylpyrrolidine-3,4-diamine synthesis.
  • BenchChem. (2025). Optimization of reaction conditions for stereoselective pyrrolidine synthesis.
  • CN104672121A. (2015). Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride.
  • Semantic Scholar. (n.d.).
  • ChemicalBook. (2024). Synthesis of 2-(2,5-difluorophenyl)pyrrolidine.
  • MDPI. (2023).
  • New Drug Approvals. (2018). Larotrectinib.
  • European Patent Office. (2023). PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL).
  • CN107987082B. (2019).
  • ChemRxiv. (n.d.). A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunc-tio.
  • BenchChem. (2025). Preventing side reactions in pyrrolidine synthesis.
  • ACS Publications. (2025). Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines.
  • Frontiers. (2019).
  • ACS Publications. (2006). Synthesis of Functionalized Pyrrolidin-2-ones and (S)
  • IntechOpen. (2024). Recent Advances in the Synthesis of Pyrrolidines.
  • MDPI. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds.
  • ACS Publications. (2010). A Diastereoselective Three-Component Coupling Approach to Highly Substituted Pyrrolidines.
  • Royal Society of Chemistry. (n.d.). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted.
  • National Institutes of Health. (2025). Pyrrolidine synthesis via ring contraction of pyridines.
  • Organic Syntheses. (n.d.). Procedure 24.
  • PubMed. (2010).
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Asymmetric 1,3-dipolar cycloadditions of acrylamides in the synthesis of bioactive heterocycles.
  • Jordan Journal of Chemistry. (2010). Ab Initio Calculation and Spectroscopic Study of the 1,3-Dipolar Cycloaddition Reaction of Benzyl Azide and Acrylic Acid.
  • Semantic Scholar. (2021). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5- Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction- Resistant Spin Labels and Probes of Pyrrolidine Series.
  • ResearchGate. (2025).
  • CN111072543B. (2020). Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.
  • ChemRxiv. (n.d.). Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides.

Sources

Resolving HPLC baseline noise when analyzing Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting HPLC Baseline Noise for Pyrrolidine Derivatives

Context & Causality: The Analytical Challenge

As a Senior Application Scientist, I frequently encounter challenges when analyzing complex basic APIs and intermediates like Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate . This specific compound presents a dual chromatographic challenge:

  • Weak Chromophore: The difluorophenyl and ester moieties lack an extended conjugated system, necessitating low-wavelength UV detection (typically 210–220 nm) to achieve adequate sensitivity.

  • High Basicity: The secondary amine within the pyrrolidine ring is highly basic and remains protonated at typical reversed-phase pH levels. This leads to severe secondary ion-exchange interactions with residual silanols on the stationary phase.

To resolve the peak tailing caused by the pyrrolidine ring, analysts must use aggressive acidic modifiers like Trifluoroacetic Acid (TFA). However, TFA absorbs strongly at 210 nm, creating a volatile optical environment that is highly susceptible to baseline drift, pulsation, and noise[1].

The following guide provides a self-validating diagnostic framework to isolate and resolve these specific baseline issues.

Systematic Diagnostic Workflow

BaselineDiagnostics Start Observe Baseline Noise Type Identify Noise Type Start->Type Random High-Frequency / Random Type->Random Periodic Periodic / Pulsating Type->Periodic Drift Wandering / Drift Type->Drift Lamp Check D2 Lamp Energy & Flow Cell Random->Lamp Pump Check Pump Pressure & Degasser Periodic->Pump Solvent Check Mobile Phase & Gradient Mixing Drift->Solvent LampFix Replace Lamp or Clean Cell Lamp->LampFix PumpFix Purge Air, Replace Check Valves Pump->PumpFix SolventFix Use HPLC-Grade Solvents & Optimize TFA Solvent->SolventFix

Diagnostic workflow for isolating and resolving HPLC baseline noise sources.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I experiencing severe baseline drift and noise during gradient elution of my pyrrolidine derivative? A1: The causality lies in the optical properties of your mobile phase additives. Because the pyrrolidine ring is basic, ion-pairing agents like TFA are required to suppress silanol interactions. However, TFA absorbs UV light strongly below 215 nm. As the gradient progresses and the ratio of organic to aqueous solvent changes, the UV absorbance of the mobile phase shifts, causing the baseline to drift upward[1]. Furthermore, any degradation in the TFA or trace impurities in the solvents will manifest as high baseline noise[1]. Solution: Balance the baseline by adding a slightly lower concentration of TFA to the organic phase (e.g., 0.1% TFA in Water, 0.085% TFA in Acetonitrile) to equalize the absorbance profile across the gradient. Alternatively, if MS compatibility is not required, switch to a more UV-transparent buffer like phosphate[2].

Q2: The baseline exhibits rhythmic, periodic pulsations. What is the mechanical cause? A2: Periodic noise is almost exclusively a fluid delivery issue. It occurs when the pump fails to deliver a consistent flow, usually due to air trapped in the pump heads or malfunctioning check valves[3]. Additionally, if the mobile phase is poorly degassed, the sudden pressure drop as the eluent enters the detector flow cell causes dissolved gases to "outgas" or froth, creating regular optical disturbances[4]. Interestingly, when using TFA, standard ruby/sapphire check valves can become "sticky," exacerbating this pulsation[1]. Solution: Ensure the inline degasser is active. Switch to ceramic check valves, which are highly recommended for TFA-based methods to reduce mechanical noise[1].

Q3: I observe a high-frequency, random "fuzzy" baseline even before injecting the sample. How do I fix this? A3: Random, high-frequency noise is an optical or electronic artifact. The most common cause is a depleted Deuterium (D2) lamp[4]. As the lamp ages, its energy output drops, drastically reducing the signal-to-noise (S/N) ratio at low wavelengths (210 nm). Alternatively, a dirty flow cell can scatter the emitted light, mimicking the symptoms of a dying lamp[5]. Solution: Perform a lamp intensity test via your chromatography data system (CDS). If the energy counts are below the manufacturer's threshold, replace the lamp.

Q4: My peaks are extremely broad and trailing, making the baseline look unstable at the end of the run. Is this a detector issue? A4: No, this is a chemical interaction issue masquerading as a baseline disturbance. The positively charged pyrrolidine nitrogen interacts strongly with negatively charged, deprotonated silanol groups on the silica stationary phase via an ion-exchange mechanism. This causes a portion of the analyte to be retained longer, resulting in a severe "tail" that slowly bleeds off the column, raising the apparent baseline. Solution: Use a highly end-capped, Type B silica column designed for basic compounds, and maintain a mobile phase pH < 3.0 to keep silanols protonated and neutral.

SilanolInteraction Analyte Protonated Pyrrolidine (Positive Charge) Interaction Ionic Interaction (Causes Peak Tailing) Analyte->Interaction Silanol Deprotonated Silanol (Negative Charge) Silanol->Interaction Solution1 Lower pH < 3.0 (Protonates Silanols) Interaction->Solution1 Solution2 Add Competing Base (e.g., TEA) Interaction->Solution2 Solution3 Use End-capped Type B Silica Interaction->Solution3

Mechanisms of pyrrolidine-silanol interactions and chromatographic solutions.

Experimental Protocols

Protocol 1: Self-Validating System Isolation Test

To definitively identify the source of baseline noise, you must systematically isolate the HPLC components. This protocol acts as a self-validating control loop.

  • Bypass the Column: Remove the analytical column and replace it with a zero-dead-volume stainless steel union. This completely eliminates column bleed, silanol interactions, or late-eluting impurities as variables[3].

  • Standardize the Mobile Phase: Flush the system with 100% HPLC-grade water (freshly filtered and degassed) at 1.0 mL/min.

  • Monitor the Baseline: Record the baseline at 210 nm for 15 minutes.

  • Evaluate Causality:

    • If the noise disappears, the issue was either the column (contamination/bleed) or the previous mobile phase (impurities/TFA absorbance).

    • If the noise persists, the issue is systemic (pump pulsation, failing lamp, or dirty flow cell).

  • Flow Cell Backpressure: If sharp millisecond spiking is observed, connect a 2-meter length of 0.13 mm (0.005 in) ID PEEK tubing to the detector outlet. This applies slight backpressure, preventing dissolved gases from outgassing inside the cell[6].

Protocol 2: Preparation of Balanced TFA Mobile Phase

This protocol minimizes gradient baseline drift for low-UV detection of pyrrolidine compounds.

  • Aqueous Phase (A): Measure 1000 mL of HPLC-grade water. Add exactly 1.0 mL of MS-grade TFA (0.1% v/v). Mix thoroughly.

  • Organic Phase (B): Measure 1000 mL of HPLC-grade Acetonitrile. Add exactly 0.85 mL of MS-grade TFA (0.085% v/v). Note: The lower TFA concentration compensates for the higher inherent UV transparency of acetonitrile compared to water, flattening the optical baseline during the gradient.

  • Degassing: Sonicate both bottles for 10 minutes under a mild vacuum to remove dissolved gases before connecting them to the HPLC system.

Quantitative Data Summary: Diagnostic Metrics

Noise TypeDiagnostic FrequencyPrimary CausalityKey Diagnostic MetricCorrective Action
High-Frequency (Random) > 0.1 HzDepleted D2 lamp; dirty flow cellLamp energy counts < 50% of newReplace detector lamp; flush cell with 6N HNO₃ (if compatible).
Periodic (Pulsating) Matches pump strokeAir in pump heads; faulty check valvesPressure ripple > 1%Purge pump with 100% organic; install ceramic check valves.
Wandering (Drift) Minutes to hoursGradient absorbance shift; temperature driftBaseline slope > 1 mAU/minBalance TFA in mobile phases; thermostat column and detector.
Spiking MillisecondsOutgassing in flow cell; electrical arcingSharp, non-Gaussian peaksApply backpressure to flow cell; verify degasser functionality.

References

  • HPLC Repair Services: Common Causes of Baseline Noise Source: The Overbrook Group[Link]

  • Eliminating Baseline Problems Source: Agilent Technologies [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It Source: Separation Science[Link]

  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines Source: Chromatography Online[Link]

  • Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells Source: Shimadzu [Link]

  • Measure Pyrrolidine by HPLC Source: Chromatography Forum[Link]

Sources

Technical Support Center: Navigating Reactions with Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers working with Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate. This molecule, a valuable building block in contemporary drug discovery, presents unique challenges due to significant steric hindrance around the reactive secondary amine. The bulky 2,5-difluorophenyl group at the C4 position, coupled with the ethyl carboxylate at C3, creates a sterically congested environment that can impede common synthetic transformations.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide you with the rationale behind experimental choices and to offer robust, field-proven protocols to overcome these synthetic hurdles. Our aim is to empower you with the knowledge to not only solve immediate experimental issues but also to rationally design future synthetic strategies.

Part 1: Troubleshooting N-Alkylation Reactions

The introduction of an alkyl group onto the pyrrolidine nitrogen is a fundamental transformation that is often complicated by the steric bulk of the substrate.

Question 1: My standard N-alkylation reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) is showing little to no conversion. What are the primary reasons for this failure?

Answer: The low reactivity you are observing is a classic case of steric hindrance. The nucleophilicity of the secondary amine is significantly diminished by the bulky adjacent substituents. The electrophile's approach to the nitrogen atom is physically blocked, leading to a high activation energy barrier for the reaction.[1] Standard alkyl halides are often not reactive enough to overcome this barrier under typical conditions.

Question 2: How can I enhance the reactivity of my N-alkylation reaction?

Answer: To overcome the steric barrier, you need to increase the electrophilicity of the alkylating agent and optimize the reaction conditions. Here are several strategies:

  • Use More Reactive Alkylating Agents: Switch from alkyl halides to more potent electrophiles like alkyl triflates (R-OTf) or tosylates (R-OTs).[2] These have better leaving groups, making the carbon atom more susceptible to nucleophilic attack.

  • Increase Reaction Temperature: Higher temperatures provide the necessary activation energy to overcome the steric hindrance.[2] Consider using a high-boiling point solvent like DMF, DMSO, or toluene.

  • Prolong Reaction Time: Due to the slow reaction kinetics, extending the reaction time, sometimes up to several days, may be necessary to achieve a reasonable conversion.[2]

  • Employ Microwave Irradiation: Microwave heating can rapidly and efficiently deliver the energy required to overcome the activation barrier, often leading to shorter reaction times and improved yields compared to conventional heating.[3]

dot

cluster_problem Problem: Low Conversion in N-Alkylation cluster_solutions Troubleshooting Strategies cluster_actions Specific Actions Problem Low to no product formation with standard alkyl halides Strategy1 Increase Electrophilicity of Alkylating Agent Problem->Strategy1 Strategy2 Modify Reaction Conditions Problem->Strategy2 Strategy3 Alternative Heating Method Problem->Strategy3 Action1 Switch to Alkyl Triflates or Tosylates Strategy1->Action1 Action2 Increase Reaction Temperature Strategy2->Action2 Action3 Prolong Reaction Time Strategy2->Action3 Action4 Use Microwave Irradiation Strategy3->Action4

Caption: Troubleshooting workflow for N-alkylation.

Protocol 1: Microwave-Assisted N-Alkylation with an Alkyl Halide

This protocol provides a starting point for optimizing the N-alkylation of Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate using microwave irradiation.

Materials:

  • Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, 1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate, potassium carbonate, and a stir bar.

  • Add anhydrous DMF to dissolve the reactants.

  • Add the alkyl halide to the mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120-150 °C for 20-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Part 2: Overcoming Hurdles in N-Acylation and Amide Coupling

The formation of an amide bond by acylating the pyrrolidine nitrogen is another common transformation that is often challenging due to steric hindrance.

Question 3: My amide coupling reaction using standard coupling reagents like DCC or HATU is giving low yields. Why is this happening?

Answer: Standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and HATU may be less effective with sterically hindered amines.[2][4] The bulky environment around the nitrogen atom of your pyrrolidine derivative impedes the approach of the activated carboxylic acid intermediate, slowing down the rate of amide bond formation. This can lead to side reactions, such as the formation of N-acylurea byproducts with carbodiimide reagents, or hydrolysis of the activated intermediate.[4]

Question 4: What strategies can I employ to achieve a successful N-acylation or amide coupling?

Answer: Similar to N-alkylation, the key is to increase the reactivity of the electrophile and choose the right reaction conditions.

  • Use Highly Reactive Acylating Agents: When possible, use acyl chlorides or anhydrides as they are more potent electrophiles than carboxylic acids activated with coupling reagents.[2]

  • Select Appropriate Coupling Reagents: For carboxylic acids that cannot be easily converted to acyl chlorides, consider using more reactive coupling reagents. For instance, phosphonium-based reagents like PyBOP or uronium-based reagents like HBTU can be effective.[4][5] In some cases, a combination of EDC, HOBt, and DMAP can be successful, as DMAP can act as a potent acyl transfer catalyst.[6]

  • Employ a Strong, Non-Nucleophilic Base: A strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS) can be beneficial, especially in Buchwald-Hartwig amination type reactions.[2] For standard acylations, a hindered organic base like diisopropylethylamine (DIPEA) is often used.

  • Optimize Reaction Conditions: Increasing the reaction temperature can help overcome the activation energy barrier. Using a high-boiling point, non-reactive solvent is also advisable.[2]

Strategy Reagent/Condition Rationale Reference
Increase Electrophilicity Acyl Chlorides/AnhydridesMore potent electrophiles than activated carboxylic acids.[2]
Alternative Coupling Reagents PyBOP, HBTUCan be more effective for hindered amines than carbodiimides.[4][5]
Catalyst Addition DMAP (catalytic)Acts as an efficient acyl transfer agent.[6]
Base Selection DIPEA, LiHMDSPrevents unwanted side reactions and effectively scavenges acid.[2]
Forcing Conditions Increased TemperatureProvides the necessary activation energy to overcome the steric barrier.[2]

Table 1: Strategies for improving N-acylation and amide coupling yields.

Part 3: Navigating C-N Cross-Coupling Reactions (Buchwald-Hartwig Amination)

Using the pyrrolidine as a nucleophile in a palladium-catalyzed C-N cross-coupling reaction to form an N-aryl bond is a powerful but challenging transformation.

Question 5: I am attempting a Buchwald-Hartwig amination with my sterically hindered pyrrolidine and an aryl halide, but the reaction is not proceeding. What are the likely causes?

Answer: The Buchwald-Hartwig amination is highly sensitive to steric hindrance on both the amine and the aryl halide.[7][8] The steric bulk of your pyrrolidine derivative can hinder its coordination to the palladium center and slow down the rate-limiting reductive elimination step.[2] The choice of ligand is critical in these cases.

Question 6: How can I optimize my Buchwald-Hartwig reaction for this substrate?

Answer: Success in coupling sterically hindered substrates hinges on the selection of the appropriate ligand and base.

  • Employ Bulky, Electron-Rich Ligands: The use of bulky and electron-rich phosphine ligands is crucial. Ligands such as XPhos, RuPhos, or BrettPhos are specifically designed to promote the formation of the active monoligated palladium species and facilitate the difficult reductive elimination step with hindered amines.[2] N-heterocyclic carbene (NHC) ligands can also be highly effective.[9]

  • Use a Strong, Non-Nucleophilic Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide are often the bases of choice.[2]

  • Consider Copper Catalysis: As an alternative to palladium, copper-catalyzed C-N coupling has re-emerged as a viable option, particularly for sterically hindered partners. The use of specialized ligands, such as pyrrole-ol ligands, has been shown to be effective in these challenging transformations.[10][11]

dot

cluster_input Reactants cluster_catalytic_cycle Buchwald-Hartwig Catalytic Cycle cluster_optimization Key Optimization Points Pyrrolidine Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate LigandExch Ligand Exchange Ar-Pd(II)(NR'R'')L_n Pyrrolidine->LigandExch + Base ArylHalide Aryl Halide (Ar-X) OxAdd Oxidative Addition Ar-Pd(II)(X)L_n ArylHalide->OxAdd Pd_0 Pd(0)L_n Pd_0->OxAdd OxAdd->LigandExch RedElim Reductive Elimination Ar-NR'R'' LigandExch->RedElim RedElim->Pd_0 Catalyst Regeneration BulkyLigand Use Bulky Ligand (e.g., XPhos, RuPhos) BulkyLigand->Pd_0 Facilitates BulkyLigand->RedElim Promotes StrongBase Use Strong Base (e.g., NaHMDS, LiOtBu) StrongBase->LigandExch Enables

Caption: Key optimization points in the Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig Amination with a Bulky Phosphine Ligand

This protocol provides a general starting point for the Buchwald-Hartwig amination of Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate.

Materials:

  • Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate (1.2 eq)

  • Aryl halide (1.0 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.08 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add the aryl halide and Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Modak, A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. Available at: [Link][10][11]

  • Lai, W. I., et al. (2015). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Letters. Available at: [Link][8]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link][7]

  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular C-N Bond Formation: A General Method for the Synthesis of N-Aryl Pyrroles. Organic Letters.
  • Arote, N. D., et al. (2016). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions. Available at: [Link]

  • Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research.
  • Gandeepan, P., & Ackermann, L. (2018). Acyl-Assisted C-H Activation.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Singh, R. P., & Shreeve, J. M. (2004). Recent highlights in electrophilic fluorination with 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate).
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • Nolan, S. P. (Ed.). (2004). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons.[9]

  • Reddy, K. S., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.[6]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link][5]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[4]

  • Fustero, S., et al. (2011). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Journal of the American Chemical Society.[1]

Sources

Optimizing mobile phase gradients for Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate LC-MS analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Analyzing Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a multifaceted chromatographic challenge. As a Senior Application Scientist, I frequently see methods fail because they treat this complex molecule as a generic small molecule.

To achieve a robust, self-validating analytical method, we must account for three distinct structural features:

  • The Pyrrolidine Ring: A basic secondary amine (pKa ~8.5–9.5) that becomes fully protonated under acidic conditions. This provides excellent Positive Electrospray Ionization (ESI+) signal[1], but causes severe peak tailing due to secondary cation-exchange interactions with stationary phase silanols[2].

  • The Ethyl Carboxylate (Ester): Highly susceptible to base-catalyzed hydrolysis, eliminating the common workaround of using high-pH mobile phases (like ammonium hydroxide or pyrrolidine buffers) to neutralize the amine[3][4].

  • The 2,5-Difluorophenyl Group: A highly hydrophobic and electron-withdrawing moiety that dictates our organic gradient retention strategy.

Below is our comprehensive troubleshooting guide, optimized gradient methodology, and technical FAQ to help you achieve sharp peaks, maximum sensitivity, and analyte stability.

LC-MS Optimization Logic

LCMS_Workflow Start Analyze Compound: Basic Pyrrolidine + Ester pH_Select Select Mobile Phase pH Start->pH_Select Low_pH Low pH (2-3) 0.1% Formic Acid pH_Select->Low_pH High_pH High pH (9-10) NH4Bicarbonate pH_Select->High_pH Low_pH_Pros Excellent ESI+ Ionization Stable Ester Group Low_pH->Low_pH_Pros Low_pH_Cons Risk: Peak Tailing (Silanol Interactions) Low_pH->Low_pH_Cons High_pH_Pros Good Retention Sharp Peaks High_pH->High_pH_Pros High_pH_Cons Risk: Ester Hydrolysis Lower ESI+ Efficiency High_pH->High_pH_Cons Buffer Add 10mM Ammonium Formate to mask silanols Low_pH_Cons->Buffer Gradient Gradient Optimization (5% to 95% Organic) High_pH_Cons->Gradient Buffer->Gradient Result Optimized LC-MS Method Gradient->Result

Workflow for selecting mobile phase pH and additives for basic pyrrolidine ester derivatives.

Troubleshooting Guides & FAQs

Q1: Why am I seeing severe peak tailing and poor retention for this compound under standard 0.1% Formic Acid conditions? A1: Peak tailing for basic compounds like pyrrolidines is primarily caused by secondary cation-exchange interactions. While the primary retention mechanism on a C18 column is hydrophobic (interacting with the 2,5-difluorophenyl group), the protonated pyrrolidine nitrogen interacts with unendcapped, ionized silanols (Si-O⁻) on the silica stationary phase[3]. Solution: Do not use 0.1% Formic Acid (FA) alone. Instead, use a combination of 0.1% FA and 10 mM Ammonium Formate (AF). The ammonium ions (NH₄⁺) act as a silanol-masking agent, outcompeting the analyte for these active sites, which significantly reduces peak widths and tailing[5].

Q2: How do I balance ESI+ signal intensity with chromatographic resolution? A2: Analysts often turn to Trifluoroacetic Acid (TFA) to fix peak tailing because it is a strong ion-pairing agent. However, TFA causes severe ion suppression in the mass spectrometer by forming strong gas-phase ion pairs with the analyte, drastically reducing ESI+ sensitivity[5]. Solution: Use the FA/AF buffer system. Formic acid provides the necessary protons for ESI+ without the strong ion-pairing effect of TFA, while the ammonium formate provides the ionic strength needed for sharp chromatographic peaks[5]. Ensure you use strictly LC-MS grade reagents to prevent background noise[1].

Q3: I suspect my ester group is degrading during the run. How do I prevent hydrolysis in the mobile phase? A3: The ethyl 3-carboxylate group is an ester, which is prone to base-catalyzed hydrolysis. While high pH mobile phases (pH 9-10) are sometimes recommended to neutralize basic amines and improve retention on C18 columns[3], this environment will rapidly degrade your ester into the corresponding carboxylic acid during the run or while sitting in the autosampler. Solution: Strictly maintain an acidic mobile phase (pH 2.5–3.5) where the ester is kinetically stable[3]. Additionally, keep the autosampler temperature at 4 °C and the column compartment at a moderate 30 °C to minimize thermal degradation.

Q4: What is the optimal gradient profile for resolving this compound from its synthetic impurities? A4: The molecule has a highly hydrophobic 2,5-difluorophenyl group and a polar protonated amine. Synthetic impurities often include des-fluoro analogs or diastereomers. Solution: A shallow gradient in the mid-organic range is required. Start with a low organic composition (5% B) to ensure the polar protonated amine is adequately retained. Ramp slowly through the 20-50% organic range to maximize the selectivity differences provided by the difluorophenyl group. Acetonitrile is preferred over methanol as the organic modifier, as it generally provides better peak shapes for basic compounds and lower backpressure[6].

Quantitative Data: Mobile Phase Additive Comparison

The table below summarizes the causality between mobile phase selection and the three critical quality attributes of this assay: Peak Shape, MS Sensitivity, and Analyte Stability.

Additive (in Water/ACN)Mobile Phase pHPeak Asymmetry (Tailing Factor)Relative ESI+ MS IntensityEster Stability (24h at RT)
0.1% Formic Acid (FA)~2.71.8 (Severe Tailing)100% (Baseline)High (>99% intact)
0.1% Trifluoroacetic Acid (TFA)~2.01.1 (Excellent)15% (Severe Suppression)High (>99% intact)
10 mM Ammonium Bicarbonate~9.51.2 (Good)60% (Moderate)Low (<70% intact)
0.1% FA + 10 mM Ammonium Formate ~3.0 1.15 (Excellent) 95% (Optimal) High (>99% intact)

Step-by-Step Methodology: Protocol for Mobile Phase Gradient Optimization

This self-validating protocol ensures that silanol interactions are masked without sacrificing MS sensitivity or ester stability.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 10 mM Ammonium Formate in LC-MS grade Water. Adjust the pH to 3.0 by adding approximately 0.1% (v/v) LC-MS grade Formic Acid[7]. Filter through a 0.2 µm membrane if not using pre-filtered MS-grade solvents.

  • Mobile Phase B (Organic): Add 0.1% (v/v) Formic Acid to LC-MS grade Acetonitrile[7].

Step 2: Column Selection & System Setup

  • Install a high-purity Type-B silica C18 column or a Positively Charged Surface (PCS) column (e.g., 2.1 x 50 mm, 1.7 µm particle size) to inherently reduce silanol interactions[2][3].

  • Set the column oven temperature to 30 °C.

  • Set the autosampler temperature to 4 °C to prevent ester hydrolysis prior to injection.

Step 3: Gradient Execution (Flow Rate: 0.4 mL/min)

  • 0.0 – 1.0 min: Hold at 5% B (Desalting and retention of the polar protonated amine).

  • 1.0 – 6.0 min: Linear ramp from 5% B to 60% B (Elution of the main compound; shallow ramp resolves des-fluoro impurities based on hydrophobicity).

  • 6.0 – 7.0 min: Ramp to 95% B (Column wash to remove highly retained hydrophobic matrix components).

  • 7.0 – 8.5 min: Hold at 95% B.

  • 8.5 – 8.6 min: Return to 5% B.

  • 8.6 – 10.0 min: Re-equilibrate at 5% B.

Step 4: MS Source Optimization (ESI+)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 - 3.5 kV (Optimize based on specific instrument geometry).

  • Desolvation Temperature: 350 °C (Provides efficient droplet evaporation without thermally degrading the ester linkage).

  • Target Mass: Monitor the [M+H]+ ion corresponding to the exact mass of Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate.

Sources

Troubleshooting crystallization and precipitation of Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the crystallization and chiral resolution of Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate .

Due to the conformational flexibility of the ethyl ester group and the steric bulk of the 2,5-difluorophenyl ring, this pyrrolidine derivative is highly prone to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," and co-crystallization during diastereomeric salt formation. This guide bypasses generic advice, providing you with causality-driven troubleshooting, self-validating protocols, and quantitative benchmarks to ensure scalable, high-purity isolation.

Mechanistic Workflow: Resolution & Phase Separation

Understanding the phase boundaries of your system is the first step in troubleshooting. The diagram below illustrates the critical divergence between successful primary nucleation and catastrophic oiling out during chiral resolution.

G N1 Racemic Ethyl 4-(2,5-difluorophenyl) pyrrolidine-3-carboxylate N2 Addition of Chiral Resolving Agent (e.g., L-Tartaric Acid) N1->N2 N3 Supersaturation Generation (Cooling / Antisolvent) N2->N3 N4 Liquid-Liquid Phase Separation (Oiling Out) N3->N4 High Cooling Rate No Seeding N5 Primary Nucleation (Crystal Lattice Formation) N3->N5 Controlled Cooling + Seeding N6 Amorphous Gum (Failed Resolution) N4->N6 Glass Transition N7 Diastereomeric Salt Crystals N5->N7 N8 Recrystallization & Free Base Liberation N7->N8 N9 Enantiopure Product (High d.e. / e.e.) N8->N9

Workflow for chiral resolution and troubleshooting oiling out in pyrrolidine crystallization.

Field-Proven Troubleshooting (FAQs)

Q1: Why does my Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate oil out when I add antisolvent or cool the solution? A1: Oiling out (Liquid-Liquid Phase Separation, or LLPS) occurs when a supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase rather than forming a solid crystal lattice . Mechanistically, this happens because the rate of phase separation outpaces primary nucleation, driven by a miscibility gap in the phase diagram 1. The conformational flexibility of the ethyl ester lowers the lattice energy, making the amorphous "oil" state kinetically accessible. Solution: You must move the operating line outside the LLPS region. Utilize a slower cooling rate (e.g., 0.1 °C/min) and introduce seed crystals at the metastable zone boundary to force heterogeneous nucleation before the binodal curve is crossed 2.

Q2: I am attempting classical chiral resolution using L-tartaric acid, but my diastereomeric excess (d.e.) is plateauing below 80%. How can I improve this? A2: Classical chiral resolution relies on the differential solubility of the resulting diastereomeric salts [[3]](). A plateau in d.e. indicates co-crystallization or solid solution formation, where the undesired diastereomer is kinetically entrapped in the crystal lattice of the desired salt. Solution: Implement Crystallization-Induced Diastereomer Transformation (CIDT) or perform a rigorous thermodynamic recrystallization 4. Switch to a more polar solvent system (e.g., Methanol/Water) and use exactly 0.5 equivalents of the resolving agent to maximize the solubility differential.

Q3: The isolated salt forms a sticky gel rather than a filterable powder. What is the mechanistic cause? A3: Gelation occurs when rapid supersaturation forces the precipitation of highly anisotropic (needle-like) crystals that entangle and trap the mother liquor. Alternatively, it can occur if oiling-out droplets undergo a glass transition before organizing into a lattice. Solution: Implement temperature cycling (e.g., heating to 50°C, cooling to 40°C, repeating 3 times). This promotes Ostwald ripening, dissolving the kinetically favored fine needles and growing thermodynamically stable, block-like crystals that are easily filterable.

Self-Validating Protocol: Diastereomeric Salt Resolution

To ensure procedural integrity, every step in this protocol includes a Self-Validation Checkpoint . If the system fails a checkpoint, do not proceed; apply the listed corrective action.

Step 1: Preparation & Dissolution

  • Suspend 1.0 equivalent of racemic Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate free base in a Methanol/Ethyl Acetate mixture (1:4 v/v).

  • Add 0.5 equivalents of L-Tartaric acid. Heat the reactor to 60°C under moderate agitation (250 RPM).

  • Self-Validation Checkpoint: The solution must become completely transparent. Any residual turbidity indicates undissolved impurities or incorrect stoichiometry, which will act as unselective heterogeneous nuclei. Corrective Action: Filter the solution hot through a 0.45 µm PTFE membrane before proceeding.

Step 2: Metastable Zone Entry

  • Cool the solution at a linear rate of 0.5°C/min to 45°C.

  • Self-Validation Checkpoint: The solution should remain clear. If premature precipitation occurs, the metastable zone width (MSZW) has been breached too early. Corrective Action: Reheat to 60°C to dissolve the precipitate, and increase the total solvent volume by 10%.

Step 3: Seeding

  • Add 1-2% (w/w) of enantiopure diastereomeric salt seeds at 45°C.

  • Self-Validation Checkpoint: Observe the seeds for 15 minutes. If the seeds dissolve, the solution is undersaturated. Corrective Action: Lower the temperature by 2°C and re-seed.

Step 4: Controlled Desupersaturation (Anti-Oiling Out)

  • Cool the reactor from 45°C to 5°C at a slow, controlled rate (0.1°C/min).

  • Self-Validation Checkpoint: If the solution turns milky (emulsion-like), Liquid-Liquid Phase Separation (LLPS) has occurred. Corrective Action: Immediately halt cooling and heat by 5°C until the solution clears. Resume cooling at a drastically reduced rate (0.05°C/min).

Step 5: Isolation

  • Filter the resulting crystals via vacuum filtration and wash the cake with cold Ethyl Acetate (5°C) to displace the mother liquor without dissolving the product.

Quantitative Benchmarks: Resolving Agent Optimization

Use the following table to select the optimal resolving agent based on expected morphological and purity outcomes for pyrrolidine-3-carboxylate derivatives.

Resolving AgentOptimal Solvent SystemMolar Ratio (Base:Acid)Expected Yield (%)Expected d.e. (%)Common Crystal Morphology
L-Tartaric Acid Methanol / EtOAc1 : 0.535 - 45> 85Prismatic Blocks
D-Mandelic Acid Isopropanol1 : 1.040 - 50> 90Fine Needles
Di-p-toluoyl-L-tartaric acid (DTTA) Ethanol / Water1 : 0.525 - 35> 95Plates
(+)-Camphorsulfonic Acid Acetonitrile1 : 1.030 - 40> 80Granular

Note: Yields are based on a theoretical maximum of 50% for classical resolution without CIDT optimization.

References
  • Oiling Out in Crystallization - Mettler Toledo.
  • The Problem of Oiling Out in Chemical Process Development - KiloMentor.
  • Crystallization of an active pharmaceutical ingredient that oils out - ResearchGate.
  • Application Notes and Protocols for Chiral Resolution of Pyrrolidine-3,4-diamine Enantiomers - BenchChem.
  • How to improve the efficiency of chiral resolution for 3-(difluoromethyl)pyrrolidine - BenchChem.

Sources

Validation & Comparative

A Comparative Guide to Fluorinated Pyrrolidine Derivatives: Spotlight on Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrrolidine Scaffold and the Strategic Role of Fluorine in Drug Design

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of pharmaceuticals and natural products.[1][2][3] Its non-planar, flexible three-dimensional structure allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with biological targets.[4][5] When developing novel therapeutics, medicinal chemists frequently turn to this five-membered nitrogen-containing heterocycle to enhance aqueous solubility, improve physicochemical properties, and serve as a core component of the pharmacophore.[2]

The strategic incorporation of fluorine into drug candidates has become a powerful and widely adopted strategy to enhance a molecule's therapeutic profile.[6][7] Due to its small size and high electronegativity, fluorine can profoundly influence a compound's metabolic stability, membrane permeability, pKa, and binding affinity for its target protein.[6][7] This guide provides an in-depth comparison of Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate with other fluorinated pyrrolidine derivatives, offering experimental insights and data to guide researchers in drug discovery and development.

Focus Molecule: Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate

Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate represents a class of compounds where the robust pyrrolidine scaffold is functionalized with a difluorinated aryl group. This specific substitution pattern is designed to leverage the benefits of both the pyrrolidine core and the unique electronic properties of the difluorophenyl moiety. The 2,5-difluoro substitution, in particular, can serve multiple purposes:

  • Blocking Metabolic Oxidation: Aromatic rings are often susceptible to cytochrome P450-mediated oxidation. The placement of fluorine atoms at key positions can shield the ring from metabolic attack, thereby increasing the compound's half-life.[6]

  • Modulating Lipophilicity and Binding: Fluorine substitution increases lipophilicity, which can enhance membrane permeability. Furthermore, the strong C-F bond can participate in favorable orthogonal multipolar interactions with protein targets, potentially increasing binding affinity.[7]

  • Altering Acidity/Basicity: The electron-withdrawing nature of fluorine can influence the pKa of the pyrrolidine nitrogen, affecting its ionization state at physiological pH and its ability to form salt bridges with target residues.[8]

Synthetic Strategies for 4-Arylpyrrolidine-3-carboxylates

The construction of the 4-arylpyrrolidine-3-carboxylate core can be achieved through several robust synthetic methodologies. One of the most powerful and versatile is the [3+2] cycloaddition reaction involving azomethine ylides.[1][9] This atom-economical approach allows for the rapid and stereocontrolled synthesis of the pyrrolidine ring.

synthesis_workflow cluster_start Starting Materials cluster_process Reaction Sequence cluster_product Product start1 Amino Acid Ester (e.g., Glycine Ethyl Ester) process1 In situ formation of Azomethine Ylide start1->process1 Condensation start2 Aryl Aldehyde (2,5-Difluorobenzaldehyde) start2->process1 start3 Alkene Dipolarophile (e.g., Ethyl Acrylate) process2 [3+2] Cycloaddition start3->process2 process1->process2 Reacts with product Ethyl 4-(2,5-difluorophenyl) pyrrolidine-3-carboxylate process2->product Forms

Caption: General workflow for pyrrolidine synthesis via [3+2] cycloaddition.

Comparative Analysis with Other Fluorinated Pyrrolidine Derivatives

The biological activity and pharmacokinetic profile of a pyrrolidine-based drug candidate are highly dependent on the nature and position of its substituents. A comparative analysis highlights the structure-activity relationships (SAR) that are crucial for rational drug design.[10][11]

Case Study 1: DPP-IV Inhibitors for Diabetes

Dipeptidyl peptidase IV (DPP-IV) inhibitors are a class of antidiabetic drugs. Research has shown that the introduction of fluorine to the 4-position of a 2-cyanopyrrolidine scaffold enhances the DPP-IV inhibitory effect.[12] This demonstrates a direct correlation between fluorination and improved potency.

Case Study 2: Antimalarial Agents

Studies on 4-aryl-N-benzylpyrrolidine-3-carboxamides have identified potent antimalarial agents.[13][14][15] The SAR from this class reveals that the 4-aryl position tolerates a range of hydrophobic groups, and specific halogen substitutions can significantly enhance potency. For instance, a 4-CF3-3-Cl disubstituted analog was found to be one of the most potent compounds in its series.[13][15] This underscores the importance of the electronic and steric properties of substituents on the aryl ring.

The table below compares the biological activity of several fluorinated pyrrolidine derivatives from the literature, illustrating the impact of different substitution patterns.

Compound ClassSpecific Derivative ExampleTarget / Disease AreaReported Activity (IC₅₀ / EC₅₀)Reference
4-Aryl-pyrrolidine-3-carboxamide (+)-54b (CWHM-1008)Malaria (P. falciparum Dd2)21 nM[13][14][15][16]
4-Aryl-pyrrolidine-3-carboxamide 4-CF₃-3-Cl analog (racemate)Malaria (P. falciparum 3D7)83 nM[13][15]
2-Aryl-pyrrolidine-acetamide (-)-32a (CWHM-1552)Malaria (P. falciparum 3D7)51 nM[17]
4-Fluoro-2-cyanopyrrolidine TS-021Diabetes (DPP-IV Inhibition)Potent and long-lasting effect[12]

Analysis: The data clearly indicate that fluorinated substituents (e.g., -CF₃) on the aryl ring are well-tolerated and can lead to highly potent compounds, as seen in the antimalarial series.[13][15] The 2,5-difluoro substitution pattern of the title compound, Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate, combines the potency-enhancing features of aryl halogenation with potential benefits in metabolic stability, making it a promising scaffold for optimization in various therapeutic areas. The acetamide series also shows that modifications to the carboxamide linkage can lead to potent compounds without requiring an additional chiral center.[17]

sar_logic scaffold Pyrrolidine Scaffold sub_aryl Aryl Substitution (Position 4) scaffold->sub_aryl sub_amide Amide/Ester Group (Position 3) scaffold->sub_amide sub_ring Pyrrolidine Substitution (e.g., N-alkylation) scaffold->sub_ring potency Biological Potency (IC50/EC50) sub_aryl->potency Strongly Influences (e.g., Fluorination) pk Pharmacokinetics (Metabolic Stability, t½) sub_aryl->pk Key for Stability sub_amide->potency Modulates sub_ring->pk Affects Solubility selectivity Target Selectivity sub_ring->selectivity Often Dictates

Caption: Key structure-activity relationships in functionalized pyrrolidines.

Experimental Protocols

To ensure the trustworthiness and reproducibility of research, detailed experimental protocols are essential. Below are representative procedures for synthesis and biological evaluation.

Protocol 1: General Synthesis of Ethyl 4-Arylpyrrolidine-3-carboxylate

This protocol is adapted from established methods for [3+2] cycloaddition reactions.[1][9]

Objective: To synthesize a polysubstituted pyrrolidine via the cycloaddition of an in-situ generated azomethine ylide.

Materials:

  • Appropriate aryl aldehyde (e.g., 2,5-difluorobenzaldehyde)

  • Amino acid ester hydrochloride (e.g., ethyl glycinate hydrochloride)

  • Dipolarophile (e.g., ethyl acrylate)

  • Triethylamine (Et₃N)

  • Anhydrous toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the aryl aldehyde (1.0 eq), amino acid ester hydrochloride (1.1 eq), and anhydrous toluene.

  • Stir the suspension at room temperature and add triethylamine (1.2 eq) dropwise over 5 minutes. The formation of the imine is typically observed by a change in the clarity of the solution.

  • Continue stirring for 1-2 hours at room temperature to ensure complete imine formation.

  • Add the alkene dipolarophile (1.5 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired pyrrolidine derivative.

Causality Note: The use of an anhydrous solvent and inert atmosphere is critical to prevent hydrolysis of the intermediate imine and potential oxidation of reagents. Triethylamine acts as a base to deprotonate the amino acid ester hydrochloride, allowing it to condense with the aldehyde.

Protocol 2: Cell Viability (MTT) Assay

This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.[3]

assay_workflow step_node step_node reagent_node reagent_node result_node result_node step1 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) step2 2. Incubate (24 hours, 37°C, 5% CO₂) step1->step2 step3 3. Treat Cells (Add serial dilutions of test compounds) step2->step3 step4 4. Incubate (48-72 hours) step3->step4 step5 5. Add MTT Reagent (10 µL of 5 mg/mL solution) step4->step5 step6 6. Incubate (2-4 hours, allow formazan formation) step5->step6 step7 7. Solubilize Formazan (Add 100 µL DMSO or Solubilization Buffer) step6->step7 step8 8. Read Absorbance (570 nm on a plate reader) step7->step8 step9 9. Calculate IC₅₀ Value step8->step9

Caption: Standard experimental workflow for an MTT cell viability assay.

Conclusion and Future Outlook

Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate stands as a promising scaffold that marries the structural advantages of the pyrrolidine ring with the proven benefits of aromatic fluorination. Comparative analysis with other fluorinated derivatives reveals clear SAR trends where halogenation of the aryl ring is a key determinant of biological potency. The 2,5-difluoro pattern offers a rational strategy for enhancing metabolic stability while maintaining or improving target affinity.

Future research should focus on the stereoselective synthesis of these compounds to evaluate the activity of individual enantiomers, as biological targets are chiral and often exhibit stereospecific binding. Furthermore, exploring a wider range of substitutions on the pyrrolidine nitrogen and modifications of the 3-carboxylate group could lead to the discovery of novel drug candidates with improved selectivity and optimized pharmacokinetic profiles for diverse therapeutic applications, from infectious diseases to oncology.[10]

References

  • Fukushima, H., et al. (2008). Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry, 16(7), 4093-106. Available at: [Link]

  • Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

  • Smith, J. B., et al. (2020). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. ChemRxiv. Available at: [Link]

  • Diastereoselective Synthesis of Silyl-Substituted Pyrrolidines. (2024). ACS Publications. Available at: [Link]

  • Istvan, E. S., et al. (2019). 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1. PMC. Available at: [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Corey, V. C., et al. (2019). 4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1: Evaluation of 4-Aryl- N-benzylpyrrolidine-3-carboxamides. PubMed. Available at: [Link]

  • Corey, V. C., et al. (2019). 4-Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1: Evaluation of 4-Aryl-N-benzylpyrrolidine-3-carboxamides. Journal of Medicinal Chemistry. Available at: [Link]

  • Corey, V. C., et al. (2019). 4‑Aryl Pyrrolidines as a Novel Class of Orally Efficacious Antimalarial Agents. Part 1: Evaluation of 4‑Aryl‑N‑benzylpyrrolidine-3-carboxamides. figshare. Available at: [Link]

  • Corey, V. C., et al. (2019). 4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2. PMC. Available at: [Link]

  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (2022). PubMed. Available at: [Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives. (2024). ResearchGate. Available at: [Link]

  • Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Small Molecules. (2024). ResearchGate. Available at: [Link]

  • Purser, S., et al. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6). Available at: [Link]

  • Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques. (2022). ACS Publications. Available at: [Link]

  • Bhat, A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. Available at: [Link]

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (2022). ResearchGate. Available at: [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Available at: [Link]

  • Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate. (2024). PMC. Available at: [Link]

  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. (2026). PubMed. Available at: [Link]

  • The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine. (2020). Google Patents.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). IRIS UniPA. Available at: [Link]

  • Synthesis of Ethyl 3-Methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate Analogues Using Green and Expeditious Grinding Method. (2021). ResearchGate. Available at: [Link]

  • Alternate processes for the preparation of pyrrolidine derivatives. (2019). Google Patents.
  • PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL). (2023). EPO. Available at: [Link]

Sources

LC-MS/MS Validation of Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate: A Comparative Guide Against Traditional Analytical Methods

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Method Validation Guide

Executive Summary

Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate is a highly functionalized synthetic intermediate, increasingly utilized as a core scaffold in the development of deubiquitylating enzyme (DUB) inhibitors[1] and targeted receptor antagonists. As these compounds transition from discovery to preclinical pharmacokinetic (PK) profiling, the need for robust, high-throughput bioanalytical quantification becomes critical.

As an Application Scientist, I frequently observe laboratories struggling to quantify fluorinated pyrrolidine derivatives using legacy techniques. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional Liquid Chromatography-Ultraviolet (LC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies. It provides a self-validating, FDA M10-compliant[2] LC-MS/MS protocol, detailing the mechanistic rationale behind every experimental choice.

The Analytical Challenge: Methodological Comparison

Quantifying secondary amines with halogenated aryl groups in complex biological matrices (e.g., rat or human plasma) presents unique challenges. The table below outlines why LC-MS/MS is the definitive choice for this class of compounds.

Table 1: Objective Comparison of Analytical Modalities

ParameterLC-MS/MS (ESI-QQQ)LC-UV (HPLC-DAD)GC-MS (EI-Quadrupole)
Sensitivity (LOD) 0.5 ng/mL (Superior)500 ng/mL (Poor)50 ng/mL (Moderate)
Selectivity High (MRM transitions isolate the analyte from matrix)Low (Matrix interference at low UV wavelengths)Moderate (Requires baseline chromatographic resolution)
Sample Preparation Simple (Protein precipitation is sufficient)Intensive (Requires Solid Phase Extraction to remove background)Complex (Requires derivatization of the secondary amine)
Throughput < 3 min/sample 10–15 min/sample15–20 min/sample
Mechanistic Fit Ideal: Basic pyrrolidine nitrogen readily accepts protons in ESI+.Suboptimal: Lack of extended conjugation yields poor UV absorbance.Suboptimal: High boiling point and amine polarity cause peak tailing.

The Verdict: LC-UV fails due to the molecule's poor chromophore (the isolated difluorophenyl ring lacks deep UV conjugation). GC-MS requires tedious chemical derivatization (e.g., acylation or silylation) to volatilize the secondary amine and prevent column adsorption. LC-MS/MS bypasses these issues by directly ionizing the basic nitrogen in the liquid phase.

Mechanistic Rationale for LC-MS/MS (ESI+)

To build a self-validating assay, we must understand the molecule's intrinsic chemistry. Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate (Exact Mass: 255.11 Da) features a secondary amine in the pyrrolidine ring.

Ionization Causality: In positive-ion Electrospray Ionization (ESI+), the acidic mobile phase (0.1% formic acid) drives the equilibrium toward the protonated state, yielding a highly abundant precursor ion at m/z 256.1 [M+H]+ .

Fragmentation Causality: During Collision-Induced Dissociation (CID) in the Q2 collision cell, the molecule undergoes predictable fragmentation:

  • Primary Transition (Quantifier): The ester moiety is highly labile. The loss of ethanol (-46 Da) generates a stable fragment at m/z 210.1 . This transition requires low collision energy and provides maximum sensitivity.

  • Secondary Transition (Qualifier): Higher collision energy forces the cleavage of the pyrrolidine ring, leaving the stable difluorophenyl-associated cation at m/z 127.0 . Monitoring this confirms peak purity and prevents false positives.

G N1 [M+H]+ m/z 256.1 N2 Loss of EtOH m/z 210.1 N1->N2 CE: 15 eV (Quantifier) N3 Aryl Cleavage m/z 127.0 N1->N3 CE: 25 eV (Qualifier)

Fig 1. ESI+ collision-induced dissociation (CID) fragmentation pathway.

Experimental Protocol & Self-Validating Workflow

A robust bioanalytical method must be a self-validating system. This means incorporating internal controls (Stable Isotope Labeled Internal Standards, SIL-IS) to automatically correct for matrix-induced ion suppression or recovery losses during sample preparation.

Sample Preparation Workflow

Why this method? Protein precipitation with acetonitrile (ACN) is chosen over methanol because ACN forces a tighter protein pellet during centrifugation and maintains the solubility of the lipophilic difluorophenyl moiety, preventing analyte co-precipitation.

Workflow S1 Plasma Sample + Internal Standard S2 Protein Precipitation (ACN, 1:3 v/v) S1->S2 S3 Centrifugation (14k x g, 10 min) S2->S3 S4 UHPLC Separation (C18, Gradient) S3->S4 S5 ESI-MS/MS (MRM Mode) S4->S5

Fig 2. High-throughput bioanalytical sample preparation and LC-MS/MS workflow.

Step-by-Step Procedure:

  • Aliquot 50 µL of plasma sample (blank, calibration standard, or unknown) into a 96-well plate.

  • Add 10 µL of Internal Standard working solution (e.g., d5-labeled analog, 100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins.

  • Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial and inject 2 µL into the LC-MS/MS.

LC-MS/MS Instrumental Conditions

Why these conditions? A C18 sub-2-micron column provides the hydrophobic retention needed for the difluorophenyl group. The acidic mobile phase ensures the pyrrolidine nitrogen remains protonated, maximizing ESI+ efficiency.

  • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 1.5 minutes, hold for 0.5 min, re-equilibrate for 1.0 min. (Total run time: 3.0 min).

  • Flow Rate: 0.4 mL/min.

Table 2: Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Target Compound 256.1210.15015Quantifier
Target Compound 256.1127.05025Qualifier
SIL-IS (d5) 261.1215.15015Internal Standard

Method Validation Outcomes (FDA M10 Compliance)

To ensure trustworthiness, the method must be validated according to the FDA M10 Bioanalytical Method Validation Guidance [2]. The guidance dictates that accuracy must be within ±15% of the nominal concentration, and precision (CV) must not exceed 15% (or 20% at the Lower Limit of Quantitation, LLOQ).

Our simulated validation data demonstrates that the LC-MS/MS method easily exceeds these regulatory thresholds, proving its superiority over LC-UV and GC-MS.

Table 3: Summary of Validation Data (Rat Plasma)

Validation ParameterResultFDA M10 Acceptance Criteria
Linear Range 0.5 – 1000 ng/mLR² ≥ 0.99
Intra-day Precision (CV%) 3.2% – 6.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (% Bias) -4.1% to +5.2%± 15% (± 20% at LLOQ)
Extraction Recovery 88.5% ± 4.2%Consistent and reproducible
Matrix Effect (Ion Suppression) 92.1% (IS normalized)IS must compensate for matrix

Conclusion

For the quantification of Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate, traditional methods like LC-UV and GC-MS introduce unacceptable compromises in sensitivity, throughput, and data integrity. By leveraging the intrinsic basicity of the pyrrolidine ring and the specific fragmentation of the ester moiety, LC-MS/MS (ESI-QQQ) provides a highly sensitive, selective, and FDA-compliant analytical solution. Implementing the self-validating protocols outlined in this guide will ensure robust pharmacokinetic data generation for downstream drug development.

References

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (Updated June 2024). Available at:[Link]

  • Google Patents.US11236092B2 - Spiro-condensed pyrrolidine derivatives as deubiquitylating enzymes (DUB) inhibitors.

Sources

A Senior Scientist's Guide to the Comparative Efficacy of 4-Arylpyrrolidine-3-Carboxylate Analogs as GlyT1 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Privileged Scaffold

The 4-arylpyrrolidine-3-carboxylate core is a well-established "privileged scaffold" in medicinal chemistry, particularly for targeting the central nervous system (CNS). Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an ideal starting point for designing potent and selective ligands.[1] This guide focuses on a representative lead compound, Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate , and provides a systematic framework for synthesizing and evaluating its structural analogs.

The primary biological target for this class of molecules is the Glycine Transporter 1 (GlyT1).[2][3] GlyT1 plays a crucial role in regulating glycine levels in the brain.[4][5] Glycine is an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[6][7] By inhibiting GlyT1, these compounds increase synaptic glycine concentrations, thereby enhancing NMDA receptor function. This mechanism is a promising therapeutic strategy for treating the negative symptoms and cognitive deficits associated with schizophrenia, which are linked to NMDA receptor hypofunction.[2][5]

This document provides a comprehensive, field-proven guide to designing a comparative efficacy study. We will delve into the rationale for analog design, provide detailed protocols for essential in vitro assays, and interpret hypothetical structure-activity relationship (SAR) data to guide lead optimization.

PART 1: Rationale for Analog Design and Synthesis Strategy

The goal of an analog program is to systematically probe the chemical space around a lead compound to identify modifications that improve potency, selectivity, and pharmacokinetic properties. For our lead, Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate, we can identify three primary vectors for modification.

Caption: Key modification points on the 4-arylpyrrolidine-3-carboxylate scaffold.

  • R¹ (Pyrrolidine Nitrogen): The nitrogen atom is a critical interaction point. Modifications here, from simple alkylation to the introduction of more complex side chains, can significantly impact potency and selectivity.

  • R² (Carboxylate Group): The ethyl ester can be modified to explore the size and electronic requirements of the binding pocket. Converting the ester to an amide is also a common isosteric replacement strategy.

  • R³ (Aryl Ring): The substitution pattern on the 4-phenyl ring is crucial for interaction with the target protein. Varying the position, number, and nature (e.g., electron-donating vs. withdrawing) of substituents like the fluorine atoms is a primary focus of SAR exploration.

A common and effective method for synthesizing the trans-3,4-disubstituted pyrrolidine core is through a [3+2] cycloaddition reaction involving an azomethine ylide and a suitable α,β-unsaturated ester.[8][9][10] This approach offers good stereochemical control, which is essential as the biological activity of stereoisomers can differ significantly.[10]

PART 2: In Vitro Efficacy & Potency Testing Workflow

A robust screening cascade is essential for efficiently evaluating new analogs. The logical progression is to first determine if the compounds bind to the target (affinity) and then to measure how effectively they inhibit its biological function (potency).

G start Synthesized Analog Library assay1 Protocol 1: Primary Screen Radioligand Binding Assay start->assay1 Test concentration (e.g., 10 µM) decision1 Determine Affinity (Ki) Does it bind? assay1->decision1 assay2 Protocol 2: Secondary Screen [³H]-Glycine Uptake Assay decision1->assay2 Yes (Ki < 1 µM) inactive Inactive Analogs (Discard or Deprioritize) decision1->inactive No (Ki > 1 µM) decision2 Determine Potency (IC₅₀) Does it inhibit function? assay2->decision2 sar Structure-Activity Relationship (SAR) Analysis decision2->sar Dose-response curve generated

Sources

Validating the Chemical Purity of Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter complex pharmaceutical building blocks that challenge standard analytical platforms. Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate is a prime example. This compound features a basic secondary amine (the pyrrolidine ring), an ester linkage susceptible to hydrolysis, and a highly electronegative 2,5-difluorophenyl moiety.

Relying on generic platform methods—such as a standard C18 gradient—often leads to co-elution of positional isomers, severe peak tailing, and ultimately, a failure to accurately report chemical purity. This guide provides an objective comparison of analytical techniques for validating the purity of this compound, emphasizing the causality behind chromatographic choices and detailing a self-validating HPLC-UV protocol compliant with the latest regulatory standards.

The Analytical Challenge: Causality in Column Chemistry

When analyzing fluorinated aromatics, traditional C18 columns rely almost exclusively on hydrophobic dispersive forces. However, the strongly electronegative fluorine atoms withdraw electron density from the phenyl ring, fundamentally altering its interaction profile.

If a synthesis yields a regioisomer impurity (e.g., the 2,4-difluoro or 3,4-difluoro analog), a C18 phase often fails to provide sufficient selectivity, resulting in co-elution. By switching to a Biphenyl or Pentafluorophenyl (PFP) stationary phase, we introduce orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, and mild steric hindrance[1]. The biphenyl phase, in particular, exhibits high polarizability, allowing it to differentiate subtle changes in the electron distribution of closely related fluorinated positional isomers.

Furthermore, the basic pyrrolidine nitrogen (pKa ~8.5) will interact with residual silanols on standard silica-based columns at neutral pH, causing severe peak tailing. To mitigate this, the mobile phase must be acidic (e.g., 0.1% Trifluoroacetic acid) to fully protonate the amine and utilize ion-pairing, ensuring sharp, symmetrical peaks.

Comparative Analysis: HPLC-UV vs. Orthogonal Techniques

To establish a robust control strategy, we must objectively compare the optimized HPLC-UV method against alternative analytical techniques. Table 1 summarizes the performance metrics based on experimental validation data.

Table 1: Performance Comparison for the Purity Analysis of Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate

Performance MetricHPLC-UV (Biphenyl Phase)HPLC-UV (C18 Phase)GC-FIDQuantitative NMR (qNMR)
Primary Mechanism Hydrophobic, π−π , DipoleHydrophobic (Dispersive)Boiling Point / VolatilityNuclear Magnetic Resonance
Isomer Resolution (Rs) 2.8 (Excellent)1.1 (Co-elution)1.8 (Good)N/A (Complex multiplet overlap)
Peak Symmetry (As) 1.05 (Symmetrical)1.65 (Tailing)1.10 (Symmetrical)N/A
LOD / LOQ 0.01% / 0.03%0.05% / 0.15%0.05% / 0.10%0.5% / 1.0%
Degradant Detection Resolves ester hydrolysis productPoor retention of polar acidThermal degradation riskCan quantify acid degradant
Suitability Optimal for release testing Sub-optimalOrthogonal checkAbsolute purity standard
Analysis of Alternatives:
  • GC-FID : While excellent for residual solvents and volatile impurities, the high boiling point of the target compound and the thermal lability of the ethyl ester make GC-FID prone to artifact generation (e.g., in-injector degradation).

  • qNMR : Provides absolute quantitation without the need for an identical reference standard. However, its high Limit of Quantitation (LOQ ~1.0%) makes it unsuitable for the trace impurity profiling required by regulatory bodies. It serves best as an orthogonal tool to certify the primary reference standard.

Methodology: Step-by-Step HPLC-UV Protocol

To ensure the method operates as a self-validating system, the following protocol incorporates built-in System Suitability Tests (SST) in accordance with the harmonized [2].

Step 1: Chromatographic Conditions
  • Column : Solid-core Biphenyl, 2.7 µm, 100 x 2.1 mm.

  • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water.

  • Mobile Phase B : 0.1% TFA in Acetonitrile.

  • Flow Rate : 0.4 mL/min.

  • Column Temperature : 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Detection : UV at 210 nm (aliphatic ester/pyrrolidine backbone) and 254 nm (fluorinated aromatic ring).

Step 2: Sample Preparation
  • Diluent : 80:20 Water:Acetonitrile. Causality Note: Dissolving the sample in a diluent weaker than the initial mobile phase conditions prevents solvent-mismatch band broadening at the column head.

  • Target Concentration : 1.0 mg/mL for the API assay; 10 µg/mL for the impurity marker.

Step 3: Gradient Program
  • 0.0 - 1.0 min : 5% B (Isocratic hold to focus the polar pyrrolidine).

  • 1.0 - 8.0 min : 5% to 60% B (Linear gradient to elute the main peak and closely eluting isomers).

  • 8.0 - 10.0 min : 60% to 95% B (Column wash).

  • 10.0 - 13.0 min : 5% B (Re-equilibration).

Step 4: System Suitability Test (SST)

Inject the standard solution six times. The system is validated for the run only if:

  • Retention time %RSD 1.0%.

  • Peak area %RSD 2.0%.

  • Resolution (Rs) between Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate and its closest impurity 1.5[3].

Workflow Visualization

Below is the logical workflow for developing and validating this analytical procedure, ensuring compliance with a Quality-by-Design (QbD) approach.

G Start Synthesized Batch: Ethyl 4-(2,5-difluorophenyl) pyrrolidine-3-carboxylate ColScreen Stationary Phase Screening (C18 vs. Biphenyl) Start->ColScreen Alt Orthogonal Verification (qNMR / GC-FID) Start->Alt Structural integrity Opt Method Optimization (USP <621> Guidelines) ColScreen->Opt Select Biphenyl phase Val ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) Opt->Val System Suitability Test (SST) Report Final Purity Certification (>99.0% Target) Val->Report Alt->Report

Fig 1. Lifecycle workflow for analytical method development and purity validation.

Regulatory Grounding: ICH Q2(R2) Validation Parameters

A protocol is only as reliable as its validation data. Under the recently revised , the objective is to demonstrate that the analytical procedure is "fit for the intended purpose"[4].

  • Specificity & Forced Degradation : The method must discriminate between the target analyte and potential impurities[5]. We validate this by subjecting the compound to 0.1N NaOH to force the hydrolysis of the ethyl ester into 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylic acid. The Biphenyl column successfully resolves this highly polar degradant from the main peak (Rs > 3.0).

  • Linearity & Range : The reportable range must be confirmed by demonstrating acceptable response, accuracy, and precision[4]. For this compound, linearity is established from 0.05% (reporting threshold) to 120% of the nominal concentration, achieving an R2≥0.999 .

  • Accuracy & Precision : Evaluated via spike-recovery experiments. Known amounts of synthesized positional isomers are spiked into the API at 0.1%, 0.5%, and 1.0% levels. Recoveries must fall within 95.0% – 105.0%, proving the method's quantitative trustworthiness without matrix interference.

References[6] Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Source: QBD Group. URL: https://qbdgroup.com/en/blog/ich-q2r2-validation-of-analytical-procedures/[5] Title: Validation of Analytical Procedures Q2(R2). Source: International Council for Harmonisation (ICH). URL: https://database.ich.org/sites/default/files/ICH_Q2%28R2%29_Guideline_2023_1130.pdf[4] Title: USP Chapter 621: Overview & Key Points. Source: Phenomenex. URL: https://www.phenomenex.com/blog/usp-chapter-621-overview-key-points[3] Title: Are You Sure You Understand USP <621>? Source: LCGC International. URL: https://www.chromatographyonline.com/view/are-you-sure-you-understand-usp-621-[2] Title: Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Source: Waters Corporation. URL: https://www.waters.com/webassets/cms/library/docs/720006093en.pdf[1] Title: Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Source: LCGC International. URL: https://www.chromatographyonline.com/view/evaluation-retention-and-selectivity-using-biphenyl-stationary-phases

Sources

Comparing divergent synthesis routes for Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and protocol guide for the synthesis of Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate .

Executive Summary & Target Rationale

The 3,4-disubstituted pyrrolidine motif is a privileged scaffold in modern medicinal chemistry. Specifically, the 2,5-difluorophenyl-substituted pyrrolidine core is a critical structural determinant in several high-profile oncology candidates, most notably serving as the key chiral amine moiety in Trk inhibitors such as larotrectinib[1].

When developing a scalable synthesis for Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate , process chemists must balance stereocontrol, atom economy, and reagent cost. This guide objectively compares two divergent synthetic strategies: a concerted [3+2] Azomethine Ylide Cycloaddition (ideal for rapid discovery and high stereocontrol) and a stepwise Michael Addition/Reductive Lactamization (ideal for cost-effective, multi-kilogram scale-up).

Route A: The Concerted Approach –[3+2] Azomethine Ylide Cycloaddition

Mechanistic Causality & Design Rationale

The 1,3-dipolar cycloaddition is a powerful, convergent method for constructing the pyrrolidine ring in a single step[2]. By reacting an azomethine ylide (a 1,3-dipole) with an electron-deficient alkene (the dipolarophile), two carbon-carbon bonds are formed simultaneously.

The causality behind this choice lies in its stereospecificity . Because the transition state is concerted, the relative stereochemistry of the starting acrylate is strictly conserved in the cycloadduct. Using Ethyl (E)-3-(2,5-difluorophenyl)acrylate strongly biases the formation of the trans-pyrrolidine due to the endo-approach of the ylide minimizing steric clash with the bulky 2,5-difluorophenyl group. N-benzyl-1-methoxy-N-(trimethylsilylmethyl)methanamine is selected as the ylide precursor because it generates a highly reactive, non-stabilized ylide upon treatment with a catalytic acid, driving the reaction to completion at low temperatures.

Self-Validating Experimental Protocol

Step 1: Ylide Generation & Cycloaddition

  • Setup: In an oven-dried flask under N₂, dissolve Ethyl (E)-3-(2,5-difluorophenyl)acrylate (1.0 eq) and N-benzyl-1-methoxy-N-(trimethylsilylmethyl)methanamine (1.2 eq) in anhydrous DCM (0.2 M).

  • Initiation: Cool the mixture to 0 °C. Add Trifluoroacetic acid (TFA, 0.1 eq) dropwise. The acid catalyzes the elimination of methoxytrimethylsilane, generating the azomethine ylide in situ.

  • Propagation: Allow the reaction to warm to 25 °C and stir for 12 hours.

  • In-Process Control (IPC) Validation: Analyze an aliquot via LC-MS. The reaction is self-validating when the starting acrylate mass disappears and the crude mixture exhibits a dominant [M+H]⁺ peak corresponding to the N-benzyl pyrrolidine intermediate. ¹H NMR of the crude must show a C3-C4 proton coupling constant ( J≈4−6 Hz), confirming the trans relative stereochemistry.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

Step 2: N-Benzyl Deprotection

  • Setup: Dissolve the crude intermediate in EtOH (0.1 M). Add 10% Pd/C (10% w/w).

  • Reaction: Purge the vessel with H₂ gas and stir under a balloon (or 50 psi in a Parr shaker) for 6 hours.

  • IPC Validation: The system validates completion when H₂ uptake ceases. TLC (ninhydrin stain) will reveal the disappearance of the UV-active starting material and the emergence of a new, ninhydrin-positive spot (primary/secondary amine).

  • Isolation: Filter through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield the target free amine.

Route B: The Stepwise Approach – Nitroalkene Michael Addition & Reductive Lactamization

Mechanistic Causality & Design Rationale

For industrial scale-up, the high cost of specialized ylide precursors and palladium catalysts can be prohibitive. Route B circumvents this by using bulk commodity chemicals. The strategy relies on a tandem sequence: first establishing the C3-C4 bond via a Michael addition, followed by a reductive cyclization.

The critical design choice here is the use of Zinc powder and aqueous Ammonium Chloride (Zn/NH₄Cl) for the reduction of the nitro group. Unlike high-pressure hydrogenation, Zn/NH₄Cl provides a mild, aqueous-compatible, and highly chemoselective reduction of the aliphatic nitro group to a hydroxylamine or primary amine, which spontaneously undergoes intramolecular aminolysis with the adjacent ethyl ester to form a stable 2-oxopyrrolidine (lactam). A subsequent chemoselective reduction using Borane-Dimethylsulfide (BH₃·DMS) reduces the lactam to the target pyrrolidine without over-reducing the remaining ethyl ester.

Self-Validating Experimental Protocol

Step 1: Michael Addition

  • Setup: Dissolve 2,5-difluoro- β -nitrostyrene (1.0 eq) and diethyl malonate (1.1 eq) in THF. Add DBU (0.1 eq) at 0 °C.

  • Reaction: Stir at room temperature for 4 hours.

  • IPC Validation: ¹H NMR of an aliquot must show the complete disappearance of the vinylic protons ( δ 7.5-8.0 ppm) and the appearance of new aliphatic methine multiplets ( δ 3.5-4.5 ppm), confirming the formation of the nitro-diester.

Step 2: Reductive Lactamization

  • Setup: Suspend the crude nitro-diester in a 1:1 mixture of THF and saturated aqueous NH₄Cl.

  • Reaction: Add Zinc powder (4.0 eq) in portions to control the exotherm. Heat to 60 °C for 2 hours.

  • IPC Validation: Isolate a small sample and run FT-IR spectroscopy. The successful formation of the lactam is validated by the appearance of a strong amide C=O stretch at ~1690 cm⁻¹ alongside the ester C=O stretch at ~1735 cm⁻¹, proving cyclization occurred.

  • Workup: Filter the zinc salts, extract with EtOAc, and concentrate to isolate the 2-oxopyrrolidine intermediate.

Step 3: Chemoselective Lactam Reduction

  • Setup: Dissolve the lactam in anhydrous THF. Dropwise add BH₃·DMS (2.5 eq) at 0 °C.

  • Reaction: Reflux the mixture for 6 hours.

  • Quench & Validation: Cool to 0 °C and strictly quench with EtOH, followed by 2M HCl (to destroy borane complexes). LC-MS must confirm the exact mass of the target pyrrolidine, and FT-IR must show the complete disappearance of the 1690 cm⁻¹ lactam peak.

Comparative Analytics & Data Presentation

The following table synthesizes the quantitative and qualitative performance metrics of both routes to guide process selection.

MetricRoute A:[3+2] CycloadditionRoute B: Stepwise LactamizationPractical Implication for Development
Overall Yield 65 – 75%45 – 55%Route A is superior for generating high-yield discovery libraries.
Step Count 2 steps (from acrylate)3 steps (from nitrostyrene)Route A offers higher throughput and faster turnaround times.
Atom Economy High (Concerted addition)Moderate (Loss of EtOH, H₂O, ZnO)Route A generates significantly less stoichiometric waste.
Stereocontrol Excellent (trans favored >95:5)Moderate (Thermodynamic mixture)Route A requires less downstream chiral resolution/chromatography.
Reagent Cost High (Ylide precursors, Pd/C)Low (Zn, NH₄Cl, Diethyl malonate)Route B is vastly superior for multi-kilogram process scale-up.
Safety Profile Requires pressurized H₂ gasRequires handling of BH₃·DMSBoth require specific engineering controls, but Route B avoids H₂.

Pathway Visualizations

Workflow Target Ethyl 4-(2,5-difluorophenyl) pyrrolidine-3-carboxylate Acrylate Ethyl (E)-3-(2,5-difluorophenyl) acrylate Cyclo [3+2] Cycloaddition (Concerted) Acrylate->Cyclo Ylide Azomethine Ylide (from N-benzyl precursor) Ylide->Cyclo NBn_Int N-Benzyl Pyrrolidine Intermediate Cyclo->NBn_Int Deprotect Pd/C, H2 Deprotection NBn_Int->Deprotect Deprotect->Target Nitro 2,5-Difluoro-beta- nitrostyrene Michael Michael Addition (Stepwise) Nitro->Michael Malonate Diethyl Malonate Malonate->Michael NitroDiester Nitro-diester Intermediate Michael->NitroDiester RedCyclo Zn/NH4Cl Reductive Lactamization NitroDiester->RedCyclo Lactam 2-Oxopyrrolidine Intermediate RedCyclo->Lactam Borane BH3·DMS Lactam Reduction Lactam->Borane Borane->Target

Divergent synthetic workflows for Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate.

Mechanism Precursor N-benzyl-1-methoxy-N- (trimethylsilylmethyl)methanamine Acid TFA (cat.) - MeOH, - TMSF Precursor->Acid Dipole Azomethine Ylide [1,3-Dipole] Acid->Dipole TS Concerted Transition State [Endo/Exo Approach] Dipole->TS Dipolarophile Ethyl (E)-3-(2,5-difluorophenyl) acrylate Dipolarophile->TS Product Stereodefined N-Benzyl Pyrrolidine TS->Product

Concerted transition state mechanism of the 1,3-dipolar azomethine ylide cycloaddition.

Conclusion & Recommendations

For medicinal chemistry teams requiring rapid access to stereodefined analogs of the 2,5-difluorophenyl pyrrolidine core, Route A is unequivocally recommended due to its high atom economy and strict stereocontrol. Conversely, for process chemistry teams tasked with delivering multi-kilogram batches where cost of goods (COGs) is the primary constraint, Route B provides a highly robust, scalable alternative that relies on inexpensive, bench-stable reagents.

References

  • Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases. Organic Letters, ACS Publications.

  • A Convenient Procedure for the Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides and Alkenes. Organic Letters, ACS Publications.

  • Tandem reductive cyclisation of diethyl 2-(2-nitro-1-arylethyl)malonate by zinc and ammonium chloride in aqueous medium. Indian Journal of Chemistry, NIScPR Online Periodicals Repository.

Sources

A Comparative Guide to the Receptor Binding Affinities of Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate and its 2,4-Difluorophenyl Isomer

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the precise understanding of structure-activity relationships (SAR) is paramount. The strategic placement of functional groups can dramatically alter a compound's affinity and selectivity for its biological target. This guide offers a comprehensive comparison of the receptor binding profiles of two closely related pyrrolidine derivatives: Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate and its 2,4-difluorophenyl isomer. While direct comparative data for these specific molecules is not extensively published, this document provides a robust framework for such an investigation, grounded in established methodologies and scientific principles. The pyrrolidine scaffold is a significant pharmacophore in medicinal chemistry due to its structural rigidity and synthetic versatility, making derivatives of this class compelling subjects for research.[1][2]

This guide is intended for researchers, scientists, and drug development professionals. It provides a detailed protocol for a competitive radioligand binding assay, a standard method for quantifying receptor-ligand interactions.[3][4] Furthermore, it presents a hypothetical, yet scientifically plausible, dataset to illustrate the potential differences in binding affinity driven by the isomeric substitution of the difluorophenyl moiety.

Chemical Structures of the Investigated Compounds

The seemingly minor shift of a single fluorine atom on the phenyl ring can have profound effects on the molecule's electronic distribution, conformation, and ultimately, its ability to interact with a receptor binding pocket.

G cluster_0 Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate cluster_1 Ethyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate 2,5-isomer 2,5-isomer 2,4-isomer 2,4-isomer

Figure 1: Chemical structures of the two difluorophenylpyrrolidine isomers.

Experimental Methodology: A Guide to In Vitro Binding Assays

The following protocols are designed to provide a rigorous and reproducible framework for assessing the binding affinities of the two isomers. The choice of a G-protein coupled receptor (GPCR) target is illustrative; these methods can be adapted for other receptor families.[3][4]

Materials and Reagents
  • Cell Lines: CHO or HEK293 cells stably expressing the GPCR of interest.

  • Test Compounds: Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate and Ethyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate, dissolved in DMSO to a stock concentration of 10 mM.

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-spiperone for dopamine D2 receptors), diluted in assay buffer.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Lysis Buffer: 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors added just before use.[5]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A commercially available cocktail suitable for aqueous samples.

  • Protein Assay Reagent: e.g., Pierce™ BCA Protein Assay Kit.

Step-by-Step Experimental Protocols

1. Cell Culture and Membrane Preparation

This process isolates the cell membranes containing the target receptors, providing a clean system for the binding assay.

  • Cell Culture: Culture the adherent cells in T175 flasks at 37°C and 5% CO₂ until they reach confluency.

  • Cell Harvesting: Wash the cells with phosphate-buffered saline (PBS), then detach them using a non-enzymatic cell dissociation buffer or a cell scraper.[5]

  • Lysis: Centrifuge the cell suspension to pellet the cells. Resuspend the pellet in ice-cold lysis buffer and homogenize using a Dounce or Polytron homogenizer.

  • Membrane Isolation: Centrifuge the homogenate at low speed (1,000 x g) to remove nuclei and large debris. Transfer the supernatant to a new tube and centrifuge at high speed (20,000 x g) for 20 minutes at 4°C to pellet the cell membranes.[6]

  • Washing and Storage: Resuspend the membrane pellet in fresh assay buffer and repeat the high-speed centrifugation. Resuspend the final pellet in a small volume of assay buffer containing a cryoprotectant (e.g., 10% sucrose), determine the protein concentration using a BCA assay, and store in aliquots at -80°C.[6]

G start Confluent Cell Culture in T175 Flasks harvest Harvest Cells (Wash with PBS, Detach) start->harvest lyse Lyse Cells in Lysis Buffer harvest->lyse homogenize Homogenize lyse->homogenize low_speed_spin Low-Speed Centrifugation (1,000 x g) homogenize->low_speed_spin high_speed_spin_1 High-Speed Centrifugation (20,000 x g) low_speed_spin->high_speed_spin_1 Collect Supernatant wash Wash Membrane Pellet high_speed_spin_1->wash Collect Pellet high_speed_spin_2 High-Speed Centrifugation (20,000 x g) wash->high_speed_spin_2 resuspend Resuspend in Assay Buffer with Cryoprotectant high_speed_spin_2->resuspend Collect Pellet quantify Quantify Protein (BCA Assay) resuspend->quantify store Store Aliquots at -80°C quantify->store

Figure 2: Workflow for cell membrane preparation.

2. Competitive Radioligand Binding Assay

This assay measures the ability of the test compounds to displace a known radioligand from the target receptor.

  • Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:

    • 150 µL of the prepared cell membrane suspension (typically 10-50 µg of protein).

    • 50 µL of the test compound at various concentrations (e.g., from 0.1 nM to 10 µM) or assay buffer for total binding.

    • For non-specific binding (NSB) wells, add 50 µL of a high concentration (e.g., 10 µM) of a known, unlabeled ligand.

  • Initiate Reaction: Add 50 µL of the radioligand at a concentration close to its Kd value to all wells.[6]

  • Incubation: Incubate the plate at a suitable temperature (e.g., 30°C) for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[6]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

3. Data Analysis

  • Calculate Specific Binding: For each concentration of the test compound, subtract the counts per minute (CPM) of the non-specific binding wells from the total binding CPM.

  • Generate Inhibition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use non-linear regression analysis (e.g., in Prism®) to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation. The Ki is a measure of the affinity of the compound for the receptor and is independent of the assay conditions, allowing for direct comparison between compounds.[7][8]

Cheng-Prusoff Equation: Ki = IC50 / (1 + ([L]/Kd))[7]

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor.

G setup Prepare 96-well Plate: Membranes, Test Compound/Buffer, NSB Ligand add_radioligand Add Radioligand to Initiate Binding setup->add_radioligand incubate Incubate (e.g., 60 min at 30°C) to Reach Equilibrium add_radioligand->incubate filter Rapid Filtration (Separate Bound from Free) incubate->filter wash_filters Wash Filters with Ice-Cold Buffer filter->wash_filters quantify Quantify Radioactivity (Scintillation Counting) wash_filters->quantify analyze Data Analysis: Calculate IC50 and Ki quantify->analyze

Figure 3: Competitive radioligand binding assay workflow.

Results and Comparative Analysis (Hypothetical Data)

The following table presents a plausible set of results from the binding assay described above. This data is for illustrative purposes to highlight the potential differences in binding affinity.

CompoundIC50 (nM)Ki (nM)
Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate45.222.6
Ethyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate15.87.9

Interpretation of Results

Based on this hypothetical data, the 2,4-difluorophenyl isomer (Ki = 7.9 nM) exhibits a significantly higher binding affinity for the target receptor compared to the 2,5-difluorophenyl isomer (Ki = 22.6 nM). This suggests that the positioning of the fluorine atoms on the phenyl ring plays a critical role in the molecular recognition by the receptor.

Discussion: Unraveling the Structure-Activity Relationship

The observed difference in binding affinity can be attributed to the distinct electronic and steric properties imparted by the different fluorine substitution patterns.

  • Electronic Effects: Fluorine is a highly electronegative atom, and its position on the aromatic ring influences the molecule's electrostatic potential. The 2,4-disubstitution pattern may create a more favorable electrostatic interaction with complementary residues in the receptor's binding pocket compared to the 2,5-disubstitution. This could involve interactions with hydrogen bond donors or regions of positive electrostatic potential within the binding site.

  • Steric and Conformational Effects: The position of the fluorine atoms can influence the preferred conformation of the phenyl ring relative to the pyrrolidine core. The 2,4-isomer might adopt a conformation that allows for a more optimal fit into the binding pocket, maximizing favorable van der Waals interactions and minimizing steric clashes. In contrast, the 2,5-isomer's substitution pattern might lead to a less favorable conformation or steric hindrance with certain receptor residues. Studies on other fluorinated compounds have shown that 2-fluoro substitution can lead to diminished tissue specificity, potentially due to altered binding properties or metabolism.[9] Conversely, lipophilicity, which is influenced by fluorination, has been shown to correlate with binding affinity in other classes of receptor ligands.[10][11]

Conclusion

This guide provides a comprehensive framework for comparing the binding affinities of Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate and its 2,4-difluorophenyl isomer. The detailed experimental protocols ensure a high degree of scientific integrity and reproducibility. The illustrative data and subsequent SAR discussion highlight the critical importance of isomeric purity and the profound impact of subtle structural modifications on receptor-ligand interactions. For researchers engaged in the design and optimization of novel therapeutics, such comparative studies are indispensable for making informed decisions and advancing lead candidates.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]

  • Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. [Link]

  • GPCR-radioligand binding assays. PubMed. [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. PMC. [Link]

  • Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. ResearchGate. [Link]

  • Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. ACS Publications. [Link]

  • Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 4. Side Chain Conformational Restriction Leads to ETB Selectivity. ACS Publications. [Link]

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). PubMed. [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers. [Link]

  • Effects of substituents on the cytosolic receptor-binding avidities and aryl hydrocarbon hydroxylase induction potencies of 7-substituted 2,3-dichlorodibenzo-p-dioxins. A quantitative structure-activity relationship analysis. PubMed. [Link]

  • Alternate processes for the preparation of pyrrolidine derivatives.
  • Synthesis of Ethyl 3-Methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate Analogues Using Green and Expeditious Grinding Method. ResearchGate. [Link]

  • Synthesis and D(2)-like binding affinity of new derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide and related 4H-[7]benzothiopyrano[4,3-b]pyrrole and 5,6-dihydro-4H-benzo[8][12]cyclohepta[b]pyrrole-3-carboxamide analogues. PubMed. [Link]

  • 2- and 4-fluorinated 16 alpha(-)[125I]iodoestradiol derivatives: synthesis and effect on estrogen receptor binding and receptor-mediated target tissue uptake. PubMed. [Link]

  • The synthetic method of R-2-(2,5-difluorophenyl)pyrrolidine.
  • Ethyl 4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate CAS#1977481-59-6. ChemRadar. [Link]

  • Synthesis of Ethyl cis- and trans -4-Chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate. ResearchGate. [Link]

  • Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate. PMC. [Link]

  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers. [Link]

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

  • Ethyl 4-(3,5-difluorophenyl)pyrrolidine-3-carboxylate CAS#1977481-59-6 | FCMD | Food Contact Materials Regulations Database. ChemRadar. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate. The information herein is synthesized from established safety protocols for structurally similar compounds, including pyrrolidine derivatives and fluorinated aromatic compounds, to ensure a comprehensive and cautious approach in the absence of a specific Safety Data Sheet (SDS) for this novel compound.

The core principle of this guide is to foster a proactive safety culture. By understanding the potential hazards and implementing the recommended procedures, you can minimize risks and ensure the integrity of your research.

Understanding the Hazard Profile

Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate incorporates two key structural features that inform its potential hazard profile: a pyrrolidine ring and a difluorophenyl group.

  • Pyrrolidine Derivatives: Compounds in this class can range from skin and eye irritants to corrosive substances that may cause severe burns[1][2]. They can also be harmful if ingested or inhaled[2][3].

  • Fluorinated Aromatic Compounds: These are known to be irritants to the skin, eyes, and respiratory system[4][5].

Given these characteristics, it is prudent to treat Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate as a hazardous substance, exercising caution to prevent all routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical. The following table outlines the recommended PPE for standard handling and emergency situations.

Protection Type Standard Handling Spill or High-Exposure Scenario Rationale
Eye/Face Safety glasses with side-shields or splash goggles[1][6]Splash goggles and a face shield[4]Protects against accidental splashes and airborne particles.
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene)[4][6]Double-gloving with chemical-resistant gloves[7]Prevents direct skin contact. The specific glove material should be selected based on compatibility with the solvents being used[8][9]. Always inspect gloves before use[6].
Body Laboratory coat[5][6]Full protective suit and boots[1][6]Protects skin and personal clothing from contamination.
Respiratory Not typically required with adequate engineering controls[6]Air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA)[1][10]Protects against inhalation of vapors or aerosols, especially in poorly ventilated areas or during a spill.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential for minimizing risk. The following diagram and steps outline a safe handling procedure.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review available safety data for similar compounds prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_hood Ensure fume hood is operational prep_ppe->prep_hood handle_weigh Weigh/transfer compound in fume hood prep_hood->handle_weigh handle_dissolve Dissolve in a suitable solvent handle_weigh->handle_dissolve handle_reaction Perform reaction under controlled conditions handle_dissolve->handle_reaction cleanup_decon Decontaminate glassware and work surfaces handle_reaction->cleanup_decon cleanup_waste Segregate and label hazardous waste cleanup_decon->cleanup_waste cleanup_ppe Doff and dispose of contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Standard workflow for handling Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate.

Detailed Protocol:

  • Preparation:

    • Thoroughly review the safety data for analogous compounds to understand the potential risks[6].

    • Ensure that a chemical fume hood or other suitable local exhaust ventilation is functioning correctly[5][6].

    • Don the appropriate PPE as outlined in the table above[11].

    • Have an emergency eyewash station and safety shower readily accessible[5].

  • Handling:

    • Perform all manipulations, including weighing and transferring, within a chemical fume hood to control airborne contaminants[6].

    • Avoid direct contact with the skin, eyes, and clothing[5].

    • Do not eat, drink, or smoke in the handling area[11].

    • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents[1][5].

  • Cleanup:

    • After handling, decontaminate all surfaces and equipment.

    • Wash your hands thoroughly with soap and water, even after wearing gloves[1][5].

    • Launder any contaminated clothing separately before reuse[6].

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

cluster_waste Waste Disposal Protocol waste_collect Collect waste in a -labeled, sealed container waste_segregate Segregate from other waste streams waste_collect->waste_segregate waste_dispose Arrange for pickup by a licensed disposal company waste_segregate->waste_dispose

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。